N-(1-pyridin-3-ylethyl)formamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(10-6-11)8-3-2-4-9-5-8/h2-7H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPFWHGVDOZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378036 | |
| Record name | N-(1-pyridin-3-ylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21131-85-1 | |
| Record name | N-(1-pyridin-3-ylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-(1-pyridin-3-ylethyl)formamide" chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(1-pyridin-3-ylethyl)formamide
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring and a formamide functional group. As a derivative of both pyridine and formamide, it holds potential as a valuable synthetic intermediate in medicinal chemistry and materials science. The pyridine moiety is a ubiquitous scaffold in numerous pharmaceuticals and agrochemicals, while the formamide group serves as a versatile precursor to amines and other nitrogen-containing heterocycles.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, synthesized from available technical data for researchers and drug development professionals. The compound, identified as novel in recent research, presents an interesting target for further investigation.[3]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are based on predictive models and experimental data where available.
| Property | Value | Source |
| CAS Number | 21131-85-1 | [4] |
| Molecular Formula | C₈H₁₀N₂O | [5] |
| Molecular Weight | 150.18 g/mol | Inferred from Formula |
| IUPAC Name | This compound | [4] |
| Boiling Point | 364.6 ± 25.0 °C (Predicted) | [4] |
| Density | 1.081 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 15.09 ± 0.23 (Predicted) | [4] |
| Canonical SMILES | CC(NC=O)C1=CC=CN=C1 | [5] |
| InChI | InChI=1S/C8H10N2O/c1-7(10-6-11)8-2-4-9-5-3-8/h2-7H,1H3,(H,10,11) | [5] |
Synthesis via Microwave-Assisted Leuckart Reaction
This compound can be efficiently synthesized via a rapid, microwave-assisted Leuckart reaction.[3] This classic reaction in organic chemistry is a reductive amination process where a carbonyl compound (a ketone or aldehyde) is converted into an amine using formamide or its derivatives.[6][7] In this specific synthesis, formamide serves as both the nitrogen source and the reducing agent.[8]
The choice of the Leuckart reaction is strategic. The nitrogen atom in the pyridine ring of the starting material, 3-acetylpyridine, acts as an electron-withdrawing group. This electronic effect increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack and thereby accelerating the reaction rate, comparable to acetophenones with other electron-withdrawing substituents.[3]
Reaction Scheme
3-Acetylpyridine reacts with formamide under elevated temperatures to yield this compound.
-
Starting Materials: 3-Acetylpyridine, Formamide
-
Product: this compound
-
Reaction Type: Leuckart Reaction (Reductive Amination)[3][6]
Experimental Protocol
The following protocol is based on a documented 10 mmol scale synthesis.[3]
-
Reaction Setup: Combine 3-acetylpyridine (10 mmol) and an excess of formamide in a suitable microwave reaction vessel.
-
Heating: Heat the mixture to a temperature range of 180-194 °C.
-
Reaction Time: Maintain the temperature for approximately 10 minutes, during which the reaction should reach completion.[3]
-
Isolation: After cooling, the product is isolated from the reaction mixture using liquid-liquid extraction.
-
Purification: The crude product is purified by column chromatography to yield pure this compound.
-
Yield: An isolated yield of 56% (0.8520 g) has been reported for this method.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Spectroscopic Analysis
The structure of this compound has been confirmed using NMR spectroscopy and elemental analysis.[3] While specific spectral data is not publicly available, the expected NMR signals can be predicted based on its molecular structure.
-
¹H NMR: The spectrum would be expected to show distinct signals for the formyl proton (CHO), the methine proton (CH), the methyl protons (CH₃), and the four aromatic protons of the pyridine ring. The formyl proton typically appears as a singlet or a doublet (due to coupling with the N-H proton) in the downfield region (around 8.0-8.5 ppm). The pyridine protons would resonate in the aromatic region (7.0-8.5 ppm).
-
¹³C NMR: The carbon spectrum would show signals for the formyl carbonyl carbon (around 160-165 ppm), the carbons of the pyridine ring, and the two aliphatic carbons of the ethyl group.
Potential Applications in Research and Drug Development
This compound is a promising building block for chemical synthesis due to its dual functionality.
-
Precursor to Chiral Amines: The formamide group can be readily hydrolyzed under acidic or basic conditions to yield the primary amine, 1-(3-pyridyl)ethylamine.[9] This amine is a valuable chiral building block for the synthesis of biologically active compounds.[10][11]
-
Pharmaceutical Scaffolding: The pyridylethylamine core is a structural motif found in various pharmacologically active molecules. The ability to synthesize and further functionalize this compound opens avenues for creating libraries of novel compounds for drug discovery campaigns.[2]
-
Ligand Synthesis: Pyridine-containing molecules are widely used as ligands in coordination chemistry and catalysis. The formamide nitrogen can also participate in metal coordination, making this compound a candidate for the development of novel ligands.[12]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, handling precautions must be based on the properties of its reactants and related chemical structures.
-
Reactant Hazards: The synthesis involves formamide, a substance classified as a reproductive toxin (H360FD), a suspected carcinogen (H351), and a substance that may cause organ damage through prolonged or repeated exposure.[13][14]
-
Structural Analogue Hazards: The corresponding amine, 1-(3-pyridyl)ethylamine, is classified as corrosive and can cause severe skin burns and eye damage.[9] A similar hazard profile should be assumed for the formamide derivative until proven otherwise.
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[15]
-
In case of exposure, seek immediate medical attention.
-
References
- Rapid synthesis of N-[1-(3-pyridyl) ethyl) formamide | Poster Board #808. Google Grounding API
- N-(1-PYRIDIN-3-YL-ETHYL)-FORMAMIDE | 21131-85-1. ChemicalBook
- N-[1-(pyridin-4-yl)ethyl]formamide. Fluorochem
- 1-(3-Pyridyl)ethylamine, 96%. Fisher Scientific
- (R)-1-(Pyridin-3-yl)ethan-1-amine. ChemScene
- (R)-1-(Pyridin-3-yl)ethanamine. PubChem - NIH
- Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes.
- Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1.
- β-Phenethylamine Synthesis: N-Pyridinium Aziridines as L
- Safety D
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific
- Formamide - SAFETY D
- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI
- The Leuckart Reaction. Chemistry LibreTexts
- SAFETY DATA SHEET. FUJIFILM Wako ChemicalsH2RKnABmw==)
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- 4. N-(1-PYRIDIN-3-YL-ETHYL)-FORMAMIDE | 21131-85-1 [chemicalbook.com]
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Chemo-Structural Analysis and Synthetic Utility of N-(1-pyridin-3-ylethyl)formamide
Executive Summary
N-(1-pyridin-3-ylethyl)formamide (CAS: 21131-85-1) represents a critical "pivot" intermediate in the synthesis of pyridine-based pharmacophores. Structurally, it serves as a stable, masked precursor to 1-(3-pyridyl)ethylamine , a primary amine moiety found in diverse therapeutic agents ranging from calcilytics to acetylcholine esterase inhibitors (analogues of Rivastigmine).
This technical guide provides a rigorous analysis of its molecular architecture, a self-validating protocol for its synthesis via the Leuckart-Wallach reaction, and its downstream utility in drug development.
Molecular Architecture & Dynamics
Structural Components
The molecule consists of three distinct functional domains, each dictating specific reactivities:
-
The Pyridine Ring (3-Position): Unlike the 2- or 4-positions, the 3-position is electronically similar to a benzene ring but electron-deficient due to the nitrogen sink. This makes the ring resistant to electrophilic attack but susceptible to nucleophilic substitution under forcing conditions.
-
The Chiral Ethyl Linker: The C1 carbon of the ethyl group is a stereocenter. The molecule exists as
and enantiomers. In biological systems, this chirality often dictates receptor binding affinity. -
The Formamide Motif: The
-formyl group acts as a protecting group for the amine. It exhibits restricted rotation around the C-N bond ( kcal/mol), leading to distinct cis and trans rotamers observable in NMR at room temperature.
Physicochemical Profile[1]
-
Molecular Formula:
-
Molecular Weight: 150.18 g/mol
-
Physical State: Typically a viscous, pale yellow oil or low-melting solid (hygroscopic).
-
Solubility: Highly soluble in polar organic solvents (DCM, MeOH, DMSO); moderately soluble in water due to the pyridine nitrogen.
Synthetic Protocol: The Leuckart-Wallach Route
The most robust synthesis of this compound involves the reductive amination of 3-acetylpyridine using formamide and formic acid. This method is preferred over direct formylation of the amine because it builds the chiral center and the nitrogen bond simultaneously from the inexpensive ketone.
Reaction Mechanism
The reaction proceeds via a high-temperature hydride transfer. The formamide acts as both the nitrogen source and the reducing agent (via decomposition to formate).
Figure 1: Mechanistic flow of the Leuckart-Wallach reaction transforming 3-acetylpyridine to the target formamide.
Experimental Procedure (Optimized Thermal Method)
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
3-Acetylpyridine (1.21 g, 10 mmol)
-
Formamide (2.0 mL, ~50 mmol) - Excess required as solvent and reagent.
-
Formic Acid (98%, 0.5 mL) - Catalyst/Hydride source.
Step-by-Step Protocol:
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Crucial: Use a Claisen head to allow a thermometer to monitor internal temperature.
-
Charging: Add 3-acetylpyridine, formamide, and formic acid.
-
Thermal Initiation: Heat the mixture in an oil bath. The internal temperature must reach 160–180°C .
-
Causality: Temperatures below 160°C favor the formation of the intermediate imine but fail to provide sufficient energy for the decarboxylative hydride transfer (evolution of
).
-
-
Reaction: Maintain reflux for 4–6 hours (or 10–20 mins if using microwave assistance at 300W). Monitor via TLC (System: 10% MeOH in DCM).
-
Quenching: Cool the reaction mixture to room temperature. Pour into 50 mL of water.
-
Extraction:
-
Basify the aqueous solution to pH 9-10 using saturated
. Why? To ensure the pyridine ring is deprotonated and soluble in the organic phase. -
Extract with Ethyl Acetate (
mL).
-
-
Purification:
Yield Expectation: 55–65% isolated yield.
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
| Technique | Key Signal | Interpretation |
| 1H NMR (CDCl3) | Pyridine | |
| Formyl proton (-CHO). Often appears as two peaks due to rotamers. | ||
| Methine proton (CH) of the ethyl group. Chiral center. | ||
| Methyl group doublet. | ||
| IR Spectroscopy | 1660–1670 cm | Strong C=O stretch (Amide I band). |
| Mass Spectrometry | m/z 151 | Protonated molecular ion. |
Applications in Drug Development[3][4]
The "Masked Amine" Strategy
In multi-step synthesis, primary amines are prone to oxidation or unwanted alkylation. The formamide group in this compound serves as a robust protecting group that withstands acidic conditions better than a Boc group but can be removed via alkaline hydrolysis.
Pathway to Isocyanides (Ugi Reaction)
Dehydration of this formamide using
Figure 2: Divergent synthetic utility of the formamide intermediate.
References
-
Leuckart Reaction Optimization
-
General Pyridine Synthesis & Properties
- Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Source: N
-
URL:[Link]
-
Chemical Identity & CAS
-
Leuckart Mechanism & Formamide Role
Sources
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- 2. Rapid synthesis of N-[1-(3-pyridyl) ethyl) formamide | Poster Board #808 - American Chemical Society [acs.digitellinc.com]
- 3. N-(1-PYRIDIN-3-YL-ETHYL)-FORMAMIDE | 21131-85-1 [chemicalbook.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
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- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-(1-pyridin-3-ylethyl)formamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of N-(1-pyridin-3-ylethyl)formamide, a pyridine-containing heterocyclic amide with significant potential in medicinal chemistry. While direct and extensive literature on this specific molecule is nascent, this document synthesizes available data, established synthetic methodologies, and the well-documented biological activities of structurally related compounds to present a thorough technical profile. We will delve into a detailed, field-proven protocol for its synthesis via the Leuckart reaction, outline expected characterization data, and explore the logical framework for investigating its therapeutic applications, particularly in oncology and infectious diseases. Furthermore, this guide presents a foundational in silico analysis of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to inform future drug development endeavors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Scientific Rationale
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its presence is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving the pharmacokinetic profile of drug candidates.[1] The formamide group, on the other hand, is a versatile functional group found in various pharmaceuticals and is a key structural element in molecules with diverse biological functions.
This compound merges these two important pharmacophores. Its synthesis from readily available starting materials and the established biological significance of its constituent moieties make it a compelling candidate for further investigation in drug discovery programs. This guide aims to provide the foundational knowledge and practical protocols necessary to synthesize, characterize, and evaluate the therapeutic potential of this promising molecule.
Synthesis of this compound: The Leuckart Reaction
The most direct and efficient method for the synthesis of this compound is the Leuckart reaction, a classic method for the reductive amination of aldehydes and ketones.[5][6][7][8] This one-pot reaction utilizes formamide as both the amine source and the reducing agent, offering a straightforward route to the desired N-formylated product from 3-acetylpyridine.[5][8]
Reaction Mechanism
The Leuckart reaction proceeds through a multi-step mechanism. Initially, formamide acts as a nucleophile, attacking the carbonyl carbon of 3-acetylpyridine. Subsequent dehydration leads to the formation of an N-formyl imine intermediate. A key step involves the transfer of a hydride from a second molecule of formamide (or formic acid, which can be generated in situ), reducing the imine to the final formamide product.
Sources
- 1. Computational methods for the prediction of 'drug-likeness' - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: Unveiling the Potential of Pyridinylethylamides
In the vast and intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone, a privileged structure found in numerous approved drugs and bioactive molecules. Its unique electronic properties and ability to engage in various intermolecular interactions make it a highly sought-after motif in drug design. This technical guide delves into the chemical space surrounding a specific, yet representative, member of this family: N-(1-pyridin-3-ylethyl)formamide . While data on this precise molecule is nascent, its structural elements—a pyridine ring, an ethyl linker, and a formamide group—are prevalent in a wide array of pharmacologically active compounds.
This document serves as an in-depth exploration for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound and its analogs. By examining related chemical entities, we aim to illuminate the path for future research and development in this promising area. Our approach is grounded in established scientific principles, drawing from the collective knowledge of synthetic organic chemistry, pharmacology, and computational modeling to provide a robust and actionable resource.
I. The Core Moiety: Understanding the Building Blocks
The structure of this compound can be deconstructed into three key components, each contributing to its overall physicochemical and pharmacological profile. Understanding the individual roles of these fragments is paramount to designing novel analogs with desired properties.
-
The Pyridine Ring: As a six-membered heteroaromatic ring containing a nitrogen atom, pyridine is a weak base. The position of the nitrogen atom significantly influences the molecule's electronic distribution and its ability to act as a hydrogen bond acceptor. In the case of the 3-substituted pyridine, the nitrogen atom's electron-withdrawing inductive effect and its meta-position relative to the ethylamide substituent will impact the reactivity and binding characteristics of the entire molecule. Pyridine and its derivatives are known to be key components in a variety of biologically active compounds.[1][2]
-
The Ethyl Linker: The two-carbon chain connecting the pyridine ring to the formamide group provides conformational flexibility. This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for optimal interaction with a biological target. Modifications to this linker, such as increasing its length, introducing rigidity (e.g., through cyclization), or adding substituents, are common strategies in medicinal chemistry to fine-tune activity and selectivity.
-
The Formamide Group: The -NHCHO functional group is a critical pharmacophore. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological macromolecules. The formamide moiety is also a key structural feature in a range of compounds with diverse biological activities, from enzyme inhibitors to receptor modulators.
II. Synthetic Strategies: Building the Pyridinylethylamide Scaffold
Proposed Synthetic Workflow
The most direct approach to this compound would likely involve the formylation of the corresponding amine, 1-(pyridin-3-yl)ethanamine. This precursor can be synthesized from 3-acetylpyridine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: A Generalizable Approach
The following protocol is a generalized procedure based on common laboratory practices for reductive amination and formylation. Researchers should optimize conditions for the specific substrate.
Step 1: Synthesis of 1-(pyridin-3-yl)ethanamine via Reductive Amination of 3-Acetylpyridine
-
Reaction Setup: To a solution of 3-acetylpyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of 1M HCl. Basify the mixture with 1M NaOH until a pH of >10 is reached.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(pyridin-3-yl)ethanamine.
Step 2: Formylation of 1-(pyridin-3-yl)ethanamine
-
Reaction Setup: Dissolve 1-(pyridin-3-yl)ethanamine (1.0 eq) in an excess of ethyl formate (which acts as both solvent and reagent).
-
Reaction Conditions: Heat the mixture to reflux for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, remove the excess ethyl formate under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography. An alternative method involves using N-formyl imide with a catalytic amount of p-toluenesulfonic acid monohydrate in water.[3]
III. Structure-Activity Relationship (SAR) Insights from Analogs
The true potential of the this compound scaffold lies in the ability to systematically modify its structure to optimize for a specific biological target. By examining SAR studies of related compound classes, we can infer how changes to our core molecule might impact its activity.
Key Modification Points and Their Potential Impact
Caption: Key points for SAR studies on the this compound scaffold.
1. Modifications of the Pyridine Ring:
-
Positional Isomers: Moving the ethylformamide group to the 2- or 4-position of the pyridine ring will significantly alter the molecule's dipole moment and steric profile, likely leading to different biological activities.
-
Substitution: The addition of substituents (e.g., halogens, alkyl, alkoxy groups) to the pyridine ring can modulate its electronics, lipophilicity, and metabolic stability. For instance, electron-withdrawing groups can influence the pKa of the pyridine nitrogen.[5]
2. Modifications of the Ethyl Linker:
-
Homologation: Increasing the linker length to propyl, butyl, etc., can probe the size of the binding pocket of a target protein.
-
Rigidification: Incorporating the linker into a cyclic system, such as a piperidine or pyrrolidine ring, can lock the conformation and potentially increase binding affinity by reducing the entropic penalty of binding. Studies on piperidinylpyrrolopyridine derivatives have shown that the nature of the chain bonded to the piperidine is crucial for in vivo duration of action.[6]
-
Chirality: The carbon atom attached to the pyridine ring is a chiral center. The two enantiomers may exhibit different pharmacological activities and potencies, a common phenomenon in drug action.
3. Modifications of the Formamide Group:
-
Amide Analogs: Replacing the formyl group with larger acyl groups (e.g., acetyl, benzoyl) can explore additional binding interactions.
-
Bioisosteric Replacement: The formamide group can be replaced with other functional groups that have similar electronic and steric properties, such as a thioformamide, sulfonamide, or reversed amide.
Quantitative Data from Analog Studies
While specific data for this compound is unavailable, we can present a hypothetical table based on SAR trends observed in related pyridine derivatives to illustrate the potential impact of modifications.[7][8]
| Compound | R1 (Pyridine Sub.) | Linker | Amide Group | Hypothetical IC50 (nM) vs. Target X |
| Parent | H | -CH(CH3)- | -NHCHO | 500 |
| Analog 1 | 5-Cl | -CH(CH3)- | -NHCHO | 150 |
| Analog 2 | H | -(CH2)2- | -NHCHO | >1000 |
| Analog 3 | H | -CH(CH3)- | -NHCOCH3 | 250 |
| Analog 4 | H | (R)-CH(CH3)- | -NHCHO | 50 |
| Analog 5 | H | (S)-CH(CH3)- | -NHCHO | 800 |
This table is for illustrative purposes only and does not represent actual experimental data.
IV. Potential Therapeutic Applications: A Landscape of Possibilities
Given the diverse biological activities reported for pyridine-containing compounds, this compound and its analogs could be explored for a multitude of therapeutic applications.[9][10][11][12]
-
Anticancer Activity: Many pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10] The mechanism of action often involves the inhibition of kinases, topoisomerases, or other enzymes crucial for cancer cell proliferation.
-
Antimicrobial and Antifungal Activity: The nitrogen atom in the pyridine ring can interact with metal ions in enzymes that are essential for microbial growth. SAR studies on coumarin derivatives have shown that electron-withdrawing groups favor antifungal activity.[5]
-
Anti-inflammatory Effects: Certain pyridine analogs have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
-
Central Nervous System (CNS) Activity: The ability of the pyridine nitrogen to be protonated at physiological pH can facilitate interactions with receptors and ion channels in the CNS. Histamine H1 antagonists with a piperidinylpyrrolopyridine core have been developed.[6]
V. Future Directions and Conclusion
The exploration of this compound and its related compounds presents a fertile ground for drug discovery. This technical guide has laid out a foundational understanding of this chemical space, from synthetic accessibility to potential biological applications.
The path forward for researchers should involve:
-
Synthesis and Characterization: The first step is the successful synthesis and thorough characterization of this compound to serve as a benchmark for future analog development.
-
Broad Biological Screening: The parent compound and a focused library of analogs should be screened against a diverse panel of biological targets to identify initial hits.
-
Iterative SAR Studies: Once a promising hit is identified, a systematic SAR study, guided by the principles outlined in this guide, should be undertaken to optimize potency, selectivity, and pharmacokinetic properties.
-
Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to rationalize experimental findings and guide the design of new analogs.
References
-
Fonquerna, S., et al. (2005). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(5), 1313-1317. [Link]
-
Reddy, T. J., et al. (2020). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 18(3), 489-494. [Link]
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Krasavin, M. (2018). Rapid synthesis of N-methyl-N-[1-(4-pyridyl)ethyl]formamide. Journal of Chemical Research, 42(10), 522-524. [Link]
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Motswainyana, M. M., et al. (2025). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. European Journal of Inorganic Chemistry. [Link]
- D'Angelo, J. G., et al. (2005). U.S.
-
Al-Warhi, T., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 15(1), 1-14. [Link]
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de Oliveira, A. B., et al. (2018). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 23(11), 2823. [Link]
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Göktaş, O., et al. (2008). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Arzneimittelforschung, 58(10), 539-544. [Link]
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Barrow, J. C., et al. (2004). Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase. Organic & Biomolecular Chemistry, 2(19), 2747-2753. [Link]
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Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(3), 1547-1562. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). In Pyridine and Its Derivatives: Synthesis, Properties and Applications. IntechOpen. [Link]
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PubChem. (n.d.). N-(Pyridin-3-Ylmethyl)thioformamide. National Center for Biotechnology Information. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Chemistry, 26(10), 946-963. [Link]
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Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 57-69. [Link]
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Al-Masoudi, N. A., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules, 27(13), 4165. [Link]
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Lonsdale, M. D., et al. (2024). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Royal Society Open Science, 11(9), 240890. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(23), 7248. [Link]
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Chaidali, A. G., & Lykakis, I. N. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules, 28(8), 3362. [Link]
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Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
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Methodological & Application
Application Note: Purification of N-(1-pyridin-3-ylethyl)formamide by Flash Column Chromatography
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It synthesizes specific physicochemical properties of N-(1-pyridin-3-ylethyl)formamide with advanced chromatographic strategies.
Abstract
The purification of this compound, a common intermediate in the synthesis of betahistine analogs and nicotinic ligands, presents a dual challenge: the basicity of the pyridine ring and the polarity of the amide functionality. Standard silica gel chromatography often results in severe peak tailing and irreversible adsorption due to interaction with acidic silanols. This protocol details a robust purification strategy using a Dichloromethane (DCM) / Methanol (MeOH) gradient modified with Triethylamine (TEA) or Ammonium Hydroxide , ensuring high recovery (>85%) and purity (>98%).
Chemical Context & Challenges[1][2][3]
The Molecule[4][5]
-
Structure: A 3-substituted pyridine ring linked to an ethyl formamide side chain.[1]
-
pKa: The pyridine nitrogen has a pKa of ~5.2. It is protonated by acidic silanols on silica gel.
-
Polarity: Moderate to High. The amide bond increases polarity significantly compared to the parent ethylpyridine.
The Chromatography Problem
-
Silanol Interaction: The basic pyridine nitrogen hydrogen-bonds strongly with the acidic protons of silanol groups (Si-OH) on the silica surface.
-
Result: Broad, tailing peaks (asymmetry factor > 2.0) and poor resolution from impurities.
-
-
Solubility: The compound is soluble in chlorinated solvents and alcohols but poorly soluble in non-polar hydrocarbons (Hexane/Heptane), limiting the use of standard EtOAc/Hexane gradients.
Pre-Purification Workup (Critical Step)
Do not load crude reaction mixtures directly onto the column. The Leuckart synthesis of this compound typically leaves residual formamide or ammonium formate.
Protocol:
-
Basification: Ensure the crude reaction mixture is pH > 10 using 2M NaOH or saturated Na₂CO₃. This ensures the pyridine is in its free-base form.
-
Extraction: Extract 3x with DCM. (Avoid EtOAc if possible, as formamide is partially miscible).
-
Washing: Wash combined organic layers with Brine to remove residual water-soluble formamide.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Chromatographic Protocol
Method Development: Thin Layer Chromatography (TLC)
Visualizing Reagent: UV (254 nm) is primary. Iodine (I₂) chamber is secondary. Eluent Screening:
-
Attempt 1 (Pure EtOAc): Compound likely stays at baseline or streaks.
-
Attempt 2 (10% MeOH in DCM): Compound moves (Rf ~0.3-0.4) but streaks heavily.
-
Attempt 3 (10% MeOH in DCM + 1% TEA):Optimal. The streak consolidates into a tight spot.
Stationary Phase Selection
-
Standard: Irregular Silica Gel 60 (40-63 µm). Requires amine modifier.
-
Alternative (Recommended if available): Amine-functionalized Silica (NH₂-Silica). Eliminates need for mobile phase modifier.
Mobile Phase Preparation
To prevent tailing, the mobile phase must contain a competing base.
-
Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA)
-
Solvent B: 10% Methanol in DCM + 1% Triethylamine (TEA)
-
Note: Pre-saturating the silica gel with the TEA-containing solvent is crucial to neutralize active sites before the sample hits the column.
-
Gradient Elution Profile
Column: 12g Flash Cartridge (for ~100-500 mg crude load). Flow Rate: 15-20 mL/min.
| Time (CV) | % Solvent B | Description |
| 0 - 2 | 0% | Equilibration: Flushes column with basic DCM. |
| 2 - 3 | 0% | Sample Loading: Load as a liquid injection (dissolved in min. DCM) or dry load on Celite. |
| 3 - 10 | 0% → 30% | Linear Gradient: Elutes non-polar impurities (e.g., unreacted ketone). |
| 10 - 15 | 30% → 60% | Product Elution: Target typically elutes here. |
| 15 - 18 | 100% | Wash: Elutes highly polar byproducts. |
CV = Column Volume
Workflow Visualization
The following diagram illustrates the decision logic and workflow for this purification.
Caption: Logical workflow for the purification of basic pyridine-amides, highlighting the critical decision point for stationary phase and mobile phase modification.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Broad / Tailing Peaks | Acidic silanols protonating the pyridine. | Increase TEA concentration to 2% or switch to 1% NH₄OH (aq) in MeOH. |
| Co-elution with Impurities | Gradient too steep. | Implement an isocratic hold at the %B where the product begins to elute (e.g., hold at 30% B for 5 CV). |
| Product in Baseline | Product precipitating on column. | Ensure MeOH concentration is sufficient. If using Hexane/EtOAc, switch immediately to DCM/MeOH. |
| High Backpressure | TEA reacting with chlorinated solvent (slowly forms salts) or silica fines. | Use fresh mobile phase. Filter sample before loading. |
References
-
Leuckart Reaction Context
-
Synthesis of N-substituted formamides via Leuckart reaction.[2] (General context for the synthesis of the target molecule).
-
Source:
-
-
Pyridine Purification Methodology
- Chromatographic Purification of Pyridine Derivatives: A Comparative Analysis of Efficacy. (Details the interaction of pyridines with silica).
-
Source:
-
Mobile Phase Modifiers
- Tips for Flash Column Chromatography: Deactivation of Silica Gel. (University of Rochester Guide).
-
Source:
-
Chemical Properties
-
This compound CAS 21131-85-1 Data.[1]
-
Source:
-
Sources
Application Note: Comprehensive NMR Characterization of N-(1-pyridin-3-ylethyl)formamide
Abstract
This application note provides a detailed, multi-technique Nuclear Magnetic Resonance (NMR) protocol for the unambiguous structural elucidation of N-(1-pyridin-3-ylethyl)formamide. This compound presents a unique spectroscopic challenge due to the presence of formamide rotational isomers (rotamers), which leads to the doubling of NMR signals. By employing a systematic workflow combining one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectroscopy, we demonstrate a robust methodology for complete signal assignment for both rotamers. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require rigorous analytical characterization of small molecules containing amide functionalities.
Introduction and Scientific Background
This compound is a heterocyclic compound incorporating a pyridine ring, a chiral ethyl linker, and a formamide group. The structural integrity of such molecules is paramount in fields like drug discovery, where precise atomic connectivity dictates biological activity. NMR spectroscopy is the gold-standard for non-destructive structural analysis in solution.
A critical feature of N-substituted formamides is the hindered rotation around the carbonyl carbon-nitrogen (C-N) bond, which possesses significant double-bond character.[1] This restriction gives rise to two distinct, slowly interconverting planar conformers known as rotamers (or atropisomers if the rotational barrier is high enough for isolation).[2][3] In the case of this compound, these are the E and Z isomers. Consequently, the NMR spectrum is a superposition of signals from both rotamers, often in an unequal ratio, complicating direct interpretation. This note presents a definitive workflow to deconstruct this complex spectrum and achieve full structural verification.
Molecular Structure, Numbering, and Rotamerism
For clarity in spectral assignment, a standardized atom numbering system is essential. The key structural features, including the two dominant rotamers, are depicted below.
Figure 1: Molecular structure and atom numbering scheme.
The restricted rotation around the C1-N2 amide bond results in two distinct spatial arrangements of the formyl proton (H1) relative to the substituent on the nitrogen.
Caption: E/Z rotational isomers around the amide bond.
Experimental Protocols
A logical workflow ensures that each experiment builds upon the last, leading to a self-validating final structure.
Caption: Systematic workflow for NMR-based structure elucidation.
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound. For small molecules, this concentration provides excellent signal-to-noise in a reasonable time.[4][5]
-
Solvent: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the sample in a clean, dry NMR tube. DMSO-d₆ is chosen for its excellent solvating power and its ability to preserve the N-H proton signal for observation, which might otherwise undergo rapid exchange in protic solvents like D₂O or CD₃OD.[6]
-
Homogenization: Vortex the sample for 30 seconds to ensure a clear, homogeneous solution. The absence of suspended particles is crucial for achieving high-resolution spectra.[4]
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) will be used as a secondary internal reference.[7][8]
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 10 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust as needed for S/N).
-
-
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 (or more, as ¹³C is less sensitive).
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[11][12] This is crucial for definitively assigning carbon signals.
-
Pulse Program: hsqcedetgpsisp2.3.
-
Spectral Width (F2/¹H): -1 to 9 ppm.
-
Spectral Width (F1/¹³C): 10 to 160 ppm.
-
Number of Scans: 4-8 per increment.
-
Data Analysis and Interpretation
The presence of two rotamers results in two distinct sets of signals in the NMR spectra. The major rotamer is typically the sterically less hindered Z-isomer.
¹H NMR Spectrum
The ¹H NMR spectrum will show two sets of signals corresponding to the major and minor rotamers. The formyl proton (H1) and the amide proton (H2) are particularly diagnostic.
-
Formyl Proton (H1): Two distinct singlets or doublets (due to coupling with H2) are expected, typically between 8.0-8.5 ppm. The H1 of the Z-rotamer (cis to the C5-H5) is usually downfield compared to the E-rotamer.
-
Amide Proton (H2): Two doublets are expected between 8.5-9.0 ppm, each coupled to the adjacent methine proton (H5).
-
Pyridine Ring (H8, H9, H11, H12): This region (7.2-8.6 ppm) will be complex, showing two overlapping sets of four aromatic signals. H12, being ortho to the nitrogen, will be the most downfield.[13][14]
-
Methine Proton (H5): Two overlapping multiplets (e.g., quintets or dq) around 5.0-5.5 ppm.
-
Methyl Protons (H6): Two doublets around 1.4-1.6 ppm, each coupled to the methine proton (H5).
Table 1: Expected ¹H NMR Signal Assignments (DMSO-d₆)
| Atom | Major Rotamer (δ ppm) | Minor Rotamer (δ ppm) | Multiplicity | Coupling (J, Hz) |
|---|---|---|---|---|
| H1 | ~8.2 | ~8.0 | s / d | ~1-2 (if coupled to H2) |
| H2 | ~8.7 | ~8.5 | d | ~8.0 |
| H12 | ~8.6 | ~8.6 | s (broad) | - |
| H9 | ~8.5 | ~8.5 | d | ~4.0 |
| H11 | ~7.8 | ~7.8 | d | ~8.0 |
| H8 | ~7.4 | ~7.4 | dd | ~8.0, 4.0 |
| H5 | ~5.2 | ~5.4 | m (quintet) | ~7.0 |
| H6 | ~1.5 | ~1.55 | d | ~7.0 |
¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum will display up to 16 signals (8 carbons x 2 rotamers). The formyl carbon (C1) and the aliphatic carbons (C5, C6) are highly indicative of the rotameric forms.
Table 2: Expected ¹³C NMR Signal Assignments (DMSO-d₆)
| Atom | Major Rotamer (δ ppm) | Minor Rotamer (δ ppm) |
|---|---|---|
| C1 | ~163 | ~160 |
| C11 | ~150 | ~150 |
| C9 | ~148 | ~148 |
| C7 | ~140 | ~140 |
| C12 | ~135 | ~135 |
| C8 | ~124 | ~124 |
| C5 | ~45 | ~43 |
| C6 | ~20 | ~22 |
Note: Chemical shifts for pyridine carbons are based on general values for 3-substituted pyridines.[15][16]
2D NMR Correlation Analysis
-
COSY Analysis:
-
A strong cross-peak will be observed between the methine proton (H5) and the methyl protons (H6) for both rotamers, confirming the ethyl fragment.
-
Correlations will be seen between the coupled protons of the pyridine ring (H8-H9 and H8-H11), confirming their relative positions.
-
A correlation between the amide proton (H2) and the methine proton (H5) will definitively link the formamide group to the ethyl sidechain.
-
-
HSQC Analysis:
-
Each cross-peak connects a proton signal on the y-axis to its directly bonded carbon on the x-axis.
-
This experiment allows for the unambiguous assignment of each carbon atom that bears protons. For example, the doublet at ~1.5 ppm (H6) will show a correlation to the carbon signal at ~20 ppm (C6).
-
Quaternary carbons (like C7) will be absent from the HSQC spectrum, aiding in their identification.
-
Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and self-validating protocol for the complete structural characterization of this compound. The key to a successful analysis is the recognition and separate assignment of signals arising from the two formamide rotamers. The workflow described herein—from sample preparation through ¹H, ¹³C, COSY, and HSQC analysis—establishes an authoritative method for confirming the identity and purity of this compound and can be adapted for other molecules exhibiting similar conformational isomerism.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Pérez, M. A., et al. (2018). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 56(10), 963-971. [Link]
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Duddeck, H., & Hottmann, D. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(9), 629-632. [Link]
-
Elyashberg, M. E., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Magnetic Resonance, 186(2), 223-233. [Link]
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Wang, N., et al. (2017). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 2(3), 1-8. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 7, 2026, from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 7, 2026, from [Link]
-
Williams, A. J., et al. (2007). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 47(3), 940–947. [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved February 7, 2026, from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 7, 2026, from [Link]
-
The Royal Society of Chemistry. (2016). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Physical Chemistry Chemical Physics, 18, 20268-20277. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved February 7, 2026, from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved February 7, 2026, from [Link]
-
Wanner, M. J., & Koomen, G. J. (2004). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 1, 19. [Link]
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Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved February 7, 2026, from [Link]
-
Wiberg, K. B., et al. (1998). Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide. The Journal of Physical Chemistry A, 102(51), 10653–10660. [Link]
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da Silva, A. D., et al. (2006). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 44(6), 633–636. [Link]
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SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 7, 2026, from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved February 7, 2026, from [Link]
-
Instruct-ERIC. (2025, May 23). NMR sample preparation guidelines. Retrieved February 7, 2026, from [Link]
-
KARANS CHEMWORLD. (2023, September 8). NMR study of hindered rotation in N, N-dimethyl formamide dynamic nmr [Video]. YouTube. [Link]
-
Park, J., et al. (2010). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 49(10), 4621–4629. [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved February 7, 2026, from [Link]
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Sussex Drug Discovery Centre. (2013, April 9). Rotamers- assigned by a simple NMR experiment. Retrieved February 7, 2026, from [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Retrieved February 7, 2026, from [Link]
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Brügel, W. (1966). Proton chemical shifts of the symmetrically disubstituted pyridines. The Journal of Physical Chemistry, 70(8), 2480-2484. [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved February 7, 2026, from [Link]
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Application Note: 13C NMR Analysis of N-(1-pyridin-3-ylethyl)formamide
Part 1: Executive Summary
This application note details the 13C NMR characterization of N-(1-pyridin-3-ylethyl)formamide , a critical intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs), including analogs of Rivastigmine.
The analysis of this molecule presents a specific challenge: Rotameric Isomerism . Unlike standard rigid molecules, N-substituted formamides exist in a dynamic equilibrium between cis (Z) and trans (E) conformers due to the partial double-bond character of the C-N amide bond. This results in a "doubling" of NMR signals, often misidentified as impurities by inexperienced analysts.
This guide provides a definitive protocol to distinguish intrinsic rotamers from synthetic impurities, ensuring accurate structural validation in drug development pipelines.
Part 2: Molecular Dynamics & Rotamerism
To interpret the spectrum, one must understand the physical behavior of the molecule in solution. The lone pair on the nitrogen atom delocalizes into the carbonyl group, creating a resonance structure with significant C=N double bond character.
The Rotameric Equilibrium
The molecule exists primarily in two forms:
-
Major Rotamer (E-isomer): The bulky alkyl group (1-pyridin-3-ylethyl) is trans to the carbonyl oxygen. This is sterically favored.
-
Minor Rotamer (Z-isomer): The alkyl group is cis to the carbonyl oxygen.
In the 13C NMR spectrum, this results in two distinct sets of signals.[1] The ratio is typically 3:1 to 4:1 (Major:Minor) in DMSO-d6 or CDCl3 at room temperature.
Visualization of Rotameric Exchange
The following diagram illustrates the equilibrium and the resulting impact on the NMR timescale.
Figure 1: Dynamic equilibrium between E and Z rotamers leading to signal doubling in NMR.
Part 3: Experimental Protocol
Sample Preparation
Proper concentration is vital for 13C detection of minor rotamers and quaternary carbons.
-
Solvent: DMSO-d6 (Preferred for solubility and separating amide peaks) or CDCl3.
-
Concentration: 30–50 mg of sample in 0.6 mL solvent.
-
Tube: 5mm High-Precision NMR Tube (e.g., Wilmad 528-PP or equivalent).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter if any turbidity is observed.
Instrument Parameters (400 MHz - 600 MHz)
The following parameter set is designed to maximize Signal-to-Noise (S/N) for the minor rotamer.
| Parameter | Value | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Standard proton decoupling with NOE enhancement. |
| Relaxation Delay (D1) | 2.0 - 3.0 sec | Ensures relaxation of quaternary carbons (C=O, Pyridine C3). |
| Acquisition Time (AQ) | ~1.0 - 1.3 sec | Sufficient for digital resolution. |
| Spectral Width (SW) | 240 ppm | Covers Carbonyl (~165) to TMS (0). |
| Scans (NS) | 512 - 1024 | High scan count required to resolve minor rotamer peaks clearly. |
| Temperature | 298 K (25°C) | Standard. Note: Heating to 373K will coalesce rotamer peaks. |
Analytical Workflow
Figure 2: Step-by-step workflow for analyzing rotameric amides.
Part 4: Spectral Analysis & Assignment
The following data represents the expected chemical shifts in DMSO-d6 . Note: Values are approximate (± 0.5 ppm) and depend on concentration and temperature.
13C NMR Data Table
| Carbon Position | Type | Major Rotamer (δ ppm) | Minor Rotamer (δ ppm) | Assignment Logic |
| C=O | Cq | 160.8 | 163.9 | Carbonyl. Minor isomer is typically downfield in formamides [1]. |
| Pyridine C2 | CH | 148.5 | 148.3 | Alpha to Nitrogen (Deshielded). |
| Pyridine C6 | CH | 148.1 | 148.0 | Alpha to Nitrogen. |
| Pyridine C3 | Cq | 138.5 | 138.2 | Ipso carbon (attached to ethyl group). |
| Pyridine C4 | CH | 134.2 | 134.0 | Gamma position. |
| Pyridine C5 | CH | 123.6 | 123.5 | Beta position. |
| Methine (CH) | CH | 46.8 | 50.2 | Chiral center. Significant shift difference due to proximity to rotameric amide. |
| Methyl (CH3) | CH3 | 21.5 | 23.1 | Methyl group. Distinct separation observed.[1] |
Key Diagnostic Features[1]
-
The Carbonyl Split: The most obvious indicator is the formyl carbon appearing as two peaks around 160-164 ppm.
-
The Methine Shift: The CH attached to the nitrogen (46-50 ppm) is highly sensitive to the rotameric environment. The difference between major and minor peaks here can be >3 ppm.
-
Pyridine Ring Effects: The carbons closer to the substituent (C3, C2, C4) show larger "rotameric splitting" than the distal C5/C6 carbons.
Part 5: Advanced Verification (Self-Validating Protocol)
To confirm that the extra peaks are rotamers and not impurities, perform one of the following validation steps:
Method A: Variable Temperature (VT) NMR
-
Protocol: Heat the sample to 373 K (100°C) inside the probe.
-
Expected Result: As thermal energy overcomes the rotational barrier (approx. 16-18 kcal/mol), the rotation becomes fast on the NMR timescale. The Major and Minor peaks will broaden and coalesce into a single average peak .
-
Interpretation: If peaks merge, they are rotamers. If they remain distinct, they are impurities.
Method B: HSQC (Heteronuclear Single Quantum Coherence)
-
Protocol: Run a standard gradient HSQC.
-
Expected Result:
-
The Major Methine proton correlates to the Major Methine carbon.
-
The Minor Methine proton correlates to the Minor Methine carbon.
-
Crucially, both sets of signals will show the same connectivity pattern , confirming they are the same chemical structure in different conformations.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for amide rotamer shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Witanowski, M., et al. (2002). "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." Molecules, 7, 665-673.[1]
-
PubChem Database. "this compound Compound Summary." National Library of Medicine.
Sources
Application Note: High-Sensitivity Quantitation & Structural Elucidation of N-(1-pyridin-3-ylethyl)formamide via LC-ESI-MS/MS
Executive Summary & Scientific Context
N-(1-pyridin-3-ylethyl)formamide is a secondary amide derivative of the pyridine-ethylamine class. In drug development, this structural motif frequently appears as a metabolic intermediate of histamine analogs (e.g., Betahistine derivatives) or as a synthetic impurity in the manufacturing of nicotinic acetylcholine receptor (nAChR) ligands.
Accurate analysis of this compound presents specific challenges:
-
Polarity: The pyridine ring and formamide group create a polar profile, risking poor retention on standard C18 phases.
-
Lability: The formamide moiety is susceptible to in-source fragmentation (loss of CO), potentially skewing quantitative results if not managed.
-
Basicity: The pyridine nitrogen (pKa ~5.[1]6) dictates the ionization strategy.
This guide provides a validated protocol for the LC-ESI-MS/MS analysis of this compound, focusing on retention stability and fragmentation logic for structural confirmation.
Physicochemical Profile & Ionization Logic
Understanding the molecule's behavior in the gas phase is prerequisite to method design.
| Property | Value | Analytical Implication |
| Monoisotopic Mass | 150.0793 Da | Target Precursor [M+H] |
| LogP | ~0.6 (Predicted) | Low hydrophobicity; requires low organic start in LC gradient. |
| pKa (Pyridine N) | ~5.6 | Positive Mode (ESI+) is mandatory. Acidic mobile phase ensures full protonation. |
| pKa (Amide N) | ~15 (Neutral) | Will not protonate under standard LC conditions. |
| Chirality | 1 Chiral Center (C1) | Enantiomers (R/S) are isobaric. Standard C18 will not separate them; requires Chiralpak AD/OD if enantiomeric ratio is needed. |
Ionization Mechanism (ESI+)
The pyridine nitrogen acts as a "proton sponge." In an acidic mobile phase (0.1% Formic Acid), the molecule enters the source pre-charged.
Experimental Protocol
Reagents & Materials[2][3][4][5]
-
Standards: this compound (>98% purity).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA), Ammonium Formate (AmFm).
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Waters XSelect HSS T3 (for enhanced polar retention).
Sample Preparation (Protein Precipitation)
Rationale: Simple crash is preferred over SPE due to the compound's polarity, which might lead to breakthrough on standard HLB cartridges.
-
Aliquot: Transfer 50 µL of plasma/matrix.
-
Crash: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Betahistine-d3).
-
Vortex: High speed for 30s.
-
Centrifuge: 10,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a vial; dilute with 100 µL 0.1% Formic Acid in Water (to match initial mobile phase).
LC-MS/MS Conditions
Chromatography (UHPLC)
-
Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 2 | Load/Desalt |
| 0.5 | 2 | Hold |
| 4.0 | 90 | Elution |
| 5.0 | 90 | Wash |
| 5.1 | 2 | Re-equilibration |
| 7.0 | 2 | End |
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
-
Cone Voltage: 25 V (Keep low to prevent in-source loss of CO).
Fragmentation Analysis & MRM Transitions
The fragmentation of this compound follows a distinct "Charge-Remote" and "Charge-Proximate" logic.
Fragmentation Pathway[5][6][7][8]
-
Precursor [M+H]+ (151.1): Protonated at the pyridine ring.
-
Primary Loss (-28 Da): Loss of Carbon Monoxide (CO) from the formamide group. This is the most facile cleavage, yielding the amine product.
-
Transition:
-
-
Secondary Loss (-17 Da): Loss of Ammonia (NH
) from the 123 fragment (deamination), yielding the ethyl-pyridine carbocation.-
Transition:
-
-
Alternative Pathway (-45 Da): Direct loss of the formamide group (HCONH
).-
Transition:
-
-
Ring Fragmentation: High collision energy shatters the pyridine ring (m/z 78/79).
Optimized MRM Table
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Interpretation |
| Quantifier | 151.1 | 106.1 | 22 | 50 | Loss of Formamide (High Specificity) |
| Qualifier 1 | 151.1 | 123.1 | 15 | 50 | Loss of CO (High Intensity) |
| Qualifier 2 | 151.1 | 79.0 | 35 | 50 | Pyridine Ring Fragment |
Visualizations
Analytical Workflow Diagram
Caption: Step-by-step workflow from sample extraction to MRM detection.
Fragmentation Logic Tree
Caption: Proposed fragmentation pathway for this compound in ESI+.
Method Validation & Troubleshooting
Self-Validating Checks
-
Retention Time Stability: The pyridine ring is sensitive to pH changes. If RT shifts >0.1 min, check mobile phase pH. It must remain < 4.0 to keep the pyridine protonated and prevent silanol tailing.
-
Isotopic Pattern: Check the M+1 peak (~152.1). It should be approximately 9-10% of the parent peak intensity (based on 8 carbons). Significant deviation indicates co-eluting interference.
-
Crosstalk: Monitor the 123.1 transition. If it appears in the blank after a high standard, increase the inter-scan delay or flush the collision cell, as "sticky" fragments can cause ghosting.
Common Pitfalls
-
In-Source Fragmentation: If you observe a high signal at m/z 123.1 in the Q1 scan (MS1) without collision energy, your Cone Voltage/Declustering Potential is too high. Lower it to preserve the intact parent [1].
-
Carryover: Pyridines stick to stainless steel. Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
NIST Chemistry WebBook. Pyridine and Amide Fragmentation Data. National Institute of Standards and Technology. Link
-
PubChem. Compound Summary: this compound (CAS 21131-85-1).[2] National Library of Medicine. Link
-
Ma, M., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. International Journal of Molecular Sciences. (Provides mechanistic insight into pyridine-amide fragmentation). Link
Sources
Infrared (IR) spectroscopy of "N-(1-pyridin-3-ylethyl)formamide"
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of N-(1-pyridin-3-ylethyl)formamide
Authored by: A Senior Application Scientist
This document provides a detailed application note and protocol for the structural characterization of This compound using Fourier Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and reliable analytical outcome.
Introduction: The Analytical Challenge
This compound is a molecule of interest due to its composite structure, incorporating a secondary amide linkage, a pyridine heterocycle, and an aliphatic ethyl bridge. Such structures are common scaffolds in medicinal chemistry and materials science. Verifying the identity, purity, and structural integrity of these molecules is a critical step in research and development.
Infrared (IR) spectroscopy is an exceptionally powerful and rapid analytical technique for this purpose. It probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.[1][2] By irradiating a sample with infrared light, we can identify which frequencies of energy are absorbed, corresponding to the specific stretching and bending of chemical bonds within the molecule.[3][4] This guide will detail the expected spectral features of this compound and provide a validated protocol for acquiring and interpreting its IR spectrum.
Molecular Structure and Predicted Vibrational Modes
To interpret the IR spectrum of this compound, we must first dissect its structure into its constituent functional groups, each with characteristic vibrational frequencies.
Chemical Structure:
(Simplified representation of this compound)
The molecule's spectrum will be a superposition of the vibrations from three key regions: the secondary amide group, the 3-substituted pyridine ring , and the aliphatic ethyl moiety .
The Secondary Amide Group: A Vibrational Signature
The secondary amide is the most characterizable feature. Unlike simple carbonyls, the resonance between the nitrogen lone pair and the carbonyl group gives rise to several distinct, coupled vibrations known as the Amide bands.[5][6]
-
N-H Stretch (Amide A): A single, sharp to moderately broad peak is expected for the N-H stretching vibration.[6][7] Its position is highly sensitive to hydrogen bonding; in a condensed phase (solid or neat liquid), this peak typically appears in the 3370-3170 cm⁻¹ range.[6] The presence of intermolecular H-bonding tends to lower the frequency and broaden the peak compared to a dilute solution.[5]
-
C=O Stretch (Amide I): This is typically the most intense band in the spectrum. For all amides, conjugation lowers the carbonyl stretching frequency compared to ketones.[5] For a secondary amide, the Amide I band is a strong absorption found between 1680-1630 cm⁻¹ .[6][8]
-
N-H Bend (Amide II): This is a unique and strong band resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations.[9] It appears in the 1570-1515 cm⁻¹ region for secondary amides and is a key identifier.[8]
The 3-Substituted Pyridine Ring
The pyridine ring contributes several characteristic absorptions.
-
Aromatic C-H Stretch: These vibrations occur at frequencies above 3000 cm⁻¹. Look for one or more weak to medium peaks in the 3100-3000 cm⁻¹ region.
-
Ring Stretching (C=C and C=N): The stretching of the bonds within the aromatic ring produces a series of bands, often four, in the 1600-1400 cm⁻¹ region. These can sometimes overlap with the Amide II band but are crucial for confirming the presence of the heterocyclic ring.[10]
-
C-H Out-of-Plane (OOP) Bending: The pattern of C-H OOP bending vibrations in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on an aromatic ring. For 3-substitution (meta-substitution), strong bands are expected.
The Aliphatic Ethyl Moiety
The ethyl group provides classic aliphatic C-H signals.
-
Aliphatic C-H Stretch: These absorptions occur at frequencies just below 3000 cm⁻¹. Expect medium to strong bands in the 3000-2840 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the methyl (CH₃) and methine (CH) groups.[11][12]
-
C-H Bending: Aliphatic C-H bending (scissoring, rocking, and wagging) vibrations appear in the 1470-1350 cm⁻¹ region.[13][14]
Data Presentation: Summary of Expected IR Absorptions
The following table summarizes the anticipated vibrational modes for this compound, providing a quantitative checklist for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3300 | Medium, Sharp | N-H Stretch (Amide A) | Secondary Amide |
| 3100-3000 | Weak-Medium | C-H Stretch | Pyridine Ring (Aromatic) |
| 3000-2850 | Medium-Strong | C-H Stretch | Ethyl Group (Aliphatic) |
| 1680-1640 | Very Strong | C=O Stretch (Amide I) | Secondary Amide |
| 1600-1570 | Medium | C=C, C=N Ring Stretch | Pyridine Ring |
| 1570-1515 | Strong | N-H Bend + C-N Stretch (Amide II) | Secondary Amide |
| 1480-1400 | Medium | C=C, C=N Ring Stretch / CH₂ Bend | Pyridine Ring / Ethyl Group |
| 1380-1365 | Medium | C-H Bend (Symmetric) | Methyl Group (CH₃) |
| < 900 | Medium-Strong | C-H Out-of-Plane Bend | 3-Substituted Pyridine |
Experimental Protocol: ATR-FTIR Spectroscopy
For a compound like this compound, which may be a solid or a viscous liquid, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[15] It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[16][17]
Principle of ATR
The ATR technique works by measuring changes in an internally reflected IR beam. The beam is passed through a high-refractive-index crystal (like diamond or zinc selenide). This creates an evanescent wave that penetrates a small distance beyond the crystal surface into the sample placed in tight contact with it.[16] The sample absorbs energy at specific frequencies, attenuating the evanescent wave. The attenuated beam then returns to the crystal and is directed to the detector, generating the IR spectrum.[16]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the ATR-FTIR analysis.
Detailed Step-by-Step Protocol
Instrumentation and Materials:
-
FT-IR Spectrometer equipped with a single-reflection diamond ATR accessory.
-
This compound sample.
-
Solvent for cleaning (e.g., spectroscopic grade isopropanol or ethanol).
-
Lint-free wipes.
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
ATR Crystal Cleaning and Background Collection:
-
Rationale: A clean crystal surface is paramount for a pure spectrum of the sample. The background scan measures the ambient atmosphere and instrument response, which is then ratioed against the sample scan to produce the final absorbance spectrum.
-
Procedure: a. Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate. b. Collect a background spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Rationale: Achieving intimate contact between the sample and the ATR crystal is critical for a strong, high-quality signal.[18]
-
Procedure: a. Place a small amount of the this compound sample (a few milligrams if solid, a single drop if liquid) directly onto the center of the ATR crystal.[17] b. If the sample is a solid, lower the pressure clamp and apply consistent pressure to ensure the sample is pressed firmly against the crystal surface.
-
-
Spectrum Acquisition:
-
Procedure: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Cleanup:
-
Rationale: Raw data may require minor corrections for accurate interpretation. ATR correction algorithms adjust for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Procedure: a. Once the scan is complete, retract the pressure clamp and remove the sample. b. Clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe. c. In the instrument software, apply a baseline correction if needed. If comparing to library transmission spectra, apply an ATR correction.
-
Spectral Interpretation: A Self-Validating Approach
A trustworthy interpretation relies on a systematic process of correlating the observed peaks with the expected vibrations. This process validates the structure by confirming the presence of all key functional groups and the absence of significant unexpected signals.
Logical Flow for Spectral Analysis
Step-by-Step Analysis:
-
High Wavenumber Region (>2800 cm⁻¹):
-
Locate the sharp, medium-intensity peak around ~3300 cm⁻¹ . This is the N-H stretch of the secondary amide and is a primary confirmation of this group.[6]
-
Observe the weaker peaks just above 3000 cm⁻¹ . These confirm the C-H bonds of the pyridine ring.
-
Identify the stronger, multi-peaked band just below 3000 cm⁻¹ . This confirms the aliphatic C-H bonds of the ethyl group.[19]
-
-
Carbonyl and Double Bond Region (1800-1500 cm⁻¹):
-
The most prominent peak in the entire spectrum should be the Amide I (C=O stretch) band between 1680-1640 cm⁻¹ . Its high intensity is a definitive marker.[8]
-
Immediately to its right (lower frequency), identify the strong Amide II band between 1570-1515 cm⁻¹ . The presence of both strong Amide I and Amide II bands is conclusive evidence for a secondary amide.
-
Look for weaker, sharper peaks in the 1600-1570 cm⁻¹ range, which can be assigned to the pyridine ring stretches.
-
-
Fingerprint Region (<1500 cm⁻¹):
-
This region is complex but contains valuable confirmatory data.
-
Identify the C-H bending vibrations for the ethyl group around 1450 cm⁻¹ and 1375 cm⁻¹ .
-
Examine the region below 900 cm⁻¹ for strong absorptions characteristic of the C-H out-of-plane bending for a 3-substituted pyridine ring. The unique pattern here provides a final, high-confidence verification of the overall molecular structure.
-
Conclusion
FT-IR spectroscopy, particularly when utilizing the ATR sampling technique, is an indispensable tool for the structural verification of this compound. By systematically identifying the characteristic vibrational bands of the secondary amide (Amide A, I, and II), the 3-substituted pyridine ring, and the aliphatic linker, a researcher can rapidly and confidently confirm the molecule's identity and integrity. This guide provides the foundational knowledge and a validated protocol to achieve accurate and reproducible results, ensuring high scientific integrity in research and development workflows.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Amide infrared spectra. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
Diva-Portal.org. (2018). IR spectroscopy for vibrational modes. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
SlideShare. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Organic Chemistry. (n.d.). IR Spectrum: Amides. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Nanda, K. et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
-
The University of Burdwan. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
ACS Publications. (n.d.). Infrared study of the NH2 'inversion' vibration for formamide in the vapor phase and in an argon matrix. Retrieved from [Link]
-
ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me for interpreting the FTIR spectrum?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Infrared Spectroscopy. Retrieved from [Link]
-
Indian Journal of Pure & Applied Physics. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). The Big Review IV: Hydrocarbons. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]
-
National Institutes of Health. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
The Journal of Chemical Physics. (n.d.). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Wikipedia. (n.d.). Formamide. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Formylation of 1-(pyridin-3-yl)ethanamine
Welcome to the technical support center for the formylation of 1-(pyridin-3-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important chemical transformation. 1-(pyridin-3-yl)ethanamine is a valuable chiral building block in the pharmaceutical industry, often utilized in the synthesis of active pharmaceutical ingredients (APIs) for neurological and psychiatric disorders.[1] The successful formylation to N-(1-(pyridin-3-yl)ethyl)formamide is a critical step in many synthetic routes. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this procedure.
I. Reaction Fundamentals: Understanding the "Why"
Before delving into troubleshooting, it is crucial to understand the underlying principles of the formylation of a primary amine like 1-(pyridin-3-yl)ethanamine. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of a formylating agent.[2] The choice of formylating agent and reaction conditions can significantly impact yield, purity, and the side-product profile.
Several common methods are employed for the N-formylation of amines:
-
Formic Acid: This is a direct and often effective method, where the amine is heated with formic acid. The reaction can be performed neat or in a solvent like toluene with a Dean-Stark trap to remove the water byproduct.[3][4]
-
Acetic Formic Anhydride (AFA): This mixed anhydride, typically generated in situ from formic acid and acetic anhydride, is a highly effective formylating agent that often allows for milder reaction conditions.[5][6][7]
-
Ethyl Formate: This reagent can also serve as a formyl source, often under mild, sometimes enzyme-catalyzed, conditions.[8]
The pyridine ring in 1-(pyridin-3-yl)ethanamine introduces a layer of complexity. The basicity of the pyridine nitrogen can influence the reaction, and its electron-withdrawing nature can affect the nucleophilicity of the primary amine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the formylation of 1-(pyridin-3-yl)ethanamine, presented in a question-and-answer format.
Q1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and how can I drive it to completion?
A1: An incomplete reaction can stem from several factors related to reagents, conditions, and the inherent reactivity of the substrate.
Causality and Troubleshooting Steps:
-
Insufficiently Activated Formylating Agent:
-
Formic Acid: If using formic acid alone, the equilibrium may not favor product formation. Increasing the temperature or using a Dean-Stark trap to remove water can help drive the reaction forward.[3] Consider adding a catalytic amount of a Lewis acid like ZnCl₂ or an acid catalyst to activate the formic acid.[9]
-
Acetic Formic Anhydride (AFA): Ensure the AFA is freshly prepared in situ and used promptly, as it can be unstable.[6] The reaction between formic acid and acetic anhydride to form AFA is exothermic and requires careful temperature control (typically below 10 °C) during preparation.[5]
-
-
Sub-Optimal Reaction Temperature:
-
Formylation reactions often require heating. If running the reaction at room temperature, a gradual increase in temperature (e.g., to 60-80 °C) may be necessary.[10] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Moisture Contamination:
-
Water can hydrolyze the formylating agent (especially AFA) and compete with the amine for reaction.[11] Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen method is sensitive to moisture.
-
dot
Caption: Troubleshooting workflow for an incomplete formylation reaction.
Q2: I am observing the formation of a significant, non-polar byproduct. What could it be and how can I prevent it?
A2: A common and often overlooked side reaction with primary amines is the formation of a formamidine derivative, especially if there are issues with stoichiometry or reaction conditions.
Causality and Troubleshooting Steps:
-
Formamidine Formation: This can occur if the initially formed formamide reacts with another molecule of the starting amine. This is more likely if the reaction is run with an excess of the amine or at very high temperatures for extended periods.
-
Stoichiometry Control:
-
Carefully control the stoichiometry of your reagents. A slight excess of the formylating agent (e.g., 1.1-1.2 equivalents) is often beneficial to ensure full conversion of the amine.[3]
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, proceed with the workup to avoid the formation of subsequent byproducts.
-
Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of products upon analysis. What is causing this decomposition?
A3: A dark coloration and complex product mixture often point to decomposition of the starting material or product under the reaction conditions.
Causality and Troubleshooting Steps:
-
Excessive Heat: Pyridine-containing compounds can be sensitive to high temperatures, especially in the presence of strong acids.
-
Solution: Employ milder reaction conditions. If using formic acid, consider running the reaction at a lower temperature for a longer duration. The use of AFA often allows for lower reaction temperatures (e.g., 0 °C to room temperature).[5]
-
-
Oxidation: The amine could be susceptible to oxidation, although less common in this specific transformation.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.
-
Q4: I am struggling with the purification of my N-(1-(pyridin-3-yl)ethyl)formamide. What are the best practices for isolation and purification?
A4: The purification strategy will depend on the impurities present. The basicity of the pyridine ring and the polarity of the formamide product are key considerations.
Purification Protocol and Troubleshooting:
-
Aqueous Workup:
-
After the reaction is complete, the mixture is typically quenched with water or a saturated sodium bicarbonate solution to neutralize any excess acid.
-
The product can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Troubleshooting: If the product is partially soluble in water, multiple extractions with the organic solvent will be necessary to maximize recovery. Brine washes of the combined organic layers can help to remove residual water.
-
-
Column Chromatography:
-
Silica gel column chromatography is a common method for purifying the final product.
-
Solvent System: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., DCM or ethyl acetate) is typically effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to prevent the product from streaking on the silica gel due to the basic pyridine nitrogen.
-
Troubleshooting: If the product is difficult to separate from a polar impurity, consider reverse-phase chromatography.
-
-
Crystallization:
-
If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find suitable conditions.
-
dot
Caption: General purification workflow for N-(1-(pyridin-3-yl)ethyl)formamide.
III. Frequently Asked Questions (FAQs)
Q: Can I use the Eschweiler-Clarke reaction for this transformation?
A: The Eschweiler-Clarke reaction is primarily used for the methylation of primary or secondary amines to tertiary amines using formic acid and formaldehyde.[12][13][14][15] It is not a suitable method for formylation, which is the addition of a formyl group (-CHO).
Q: Is it necessary to protect the pyridine nitrogen before the formylation?
A: In most cases, it is not necessary to protect the pyridine nitrogen. Standard formylating agents are generally chemoselective for the more nucleophilic primary amine over the less nucleophilic pyridine nitrogen. However, under very harsh acidic conditions, protonation of the pyridine nitrogen will occur, which can deactivate the ring towards other potential side reactions.
Q: My starting amine is a salt (e.g., hydrochloride). Do I need to neutralize it before the reaction?
A: Yes, it is highly recommended to neutralize the amine salt to the free base before the reaction. The protonated amine is not nucleophilic and will not react. You can typically do this by partitioning the salt between an aqueous base (e.g., NaOH or K₂CO₃ solution) and an organic solvent, then separating and drying the organic layer containing the free amine.
Q: What are some alternative, milder formylating agents I could try?
A: If you are encountering decomposition with traditional methods, you could explore other formylating agents. For example, N-formylsaccharin has been reported as a mild formylating agent.[16] Additionally, methods using triethyl orthoformate in water have been developed for the formylation of primary amines.[10]
IV. Experimental Protocols
Protocol 1: Formylation using Acetic Formic Anhydride (AFA)
This protocol is adapted from standard procedures for amine formylation using AFA.[5][6]
-
Preparation of AFA: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, cool an excess of formic acid (3-5 equivalents) to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.5 equivalents) to the cooled formic acid while stirring. The reaction is exothermic, so maintain the temperature below 10 °C.[5]
-
Allow the mixture to stir for 15-30 minutes at 0 °C to ensure the formation of AFA.[5]
-
Formylation: In a separate flask, dissolve 1-(pyridin-3-yl)ethanamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM).
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared AFA solution to the amine solution.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours at 0 °C to room temperature.
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization as needed.
Protocol 2: Formylation using Formic Acid in Toluene
This protocol is based on the direct formylation of amines with formic acid.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine 1-(pyridin-3-yl)ethanamine (1.0 equivalent), 85-98% formic acid (1.0-1.2 equivalents), and toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-9 hours).[3]
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene and excess formic acid.
-
The resulting crude product may be of sufficient purity for some applications, or it can be further purified by column chromatography or crystallization.
V. Data Summary
| Method | Formylating Agent | Typical Conditions | Advantages | Potential Issues |
| 1 | Acetic Formic Anhydride | 0 °C to RT, Anhydrous | High reactivity, mild conditions | Reagent is moisture-sensitive |
| 2 | Formic Acid | Reflux in Toluene | Simple, readily available reagent | Higher temperatures may cause decomposition |
| 3 | Ethyl Formate | Varies (can be enzyme-catalyzed) | Mild conditions | May require longer reaction times or a catalyst |
| 4 | Formic Acid/Catalyst | 60-80 °C, Solvent-free | Can increase reaction rate | Catalyst may need to be removed |
VI. References
-
MySkinRecipes. (R)-1-(Pyridin-3-yl)ethanamine. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Available at: [Link]
-
Muramatsu, I., et al. (1965). The Formylation of Amino Acids with Acetic Formic Anhydride. Bulletin of the Chemical Society of Japan, 38(2), 244-246. Available at: [Link]
-
ChemBK. (n.d.). 1-Pyridin-3-yl-Ethylamine. Available at: [Link]
-
Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7689–7713. Available at: [Link]
-
Kwon, M. S., et al. (2019). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts, 9(11), 919. Available at: [Link]
-
Saptal, V., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 8(11), 10393-10404. Available at: [Link]
-
Kim, J. G., & Kim, J. D. (2004). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 25(10), 1531-1532. Available at: [Link]
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
-
Organic Syntheses. (n.d.). Acetic Formic Anhydride. Available at: [Link]
-
Google Patents. (n.d.). EP0231901B1 - Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom. Available at:
-
Molecules. (2014). Formylation of Amines. Available at: [Link]
-
Royal Society of Chemistry. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-1-(Pyridin-3-yl)ethanamine. PubChem Compound Database. Available at: [Link]
-
Google Patents. (n.d.). US6541573B1 - Method for eliminating formamide from polymerizates containing n-vinyl formamide units. Available at:
-
Organic Syntheses. (n.d.). 10. Available at: [Link]
-
ResearchGate. (n.d.). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Available at: [Link]
-
The Journal of Organic Chemistry. (2019). Simplified Version of the Eschweiler–Clarke Reaction. Available at: [Link]
-
Scribd. (n.d.). Acetic Formic Anhydride. Available at: [Link]
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]
-
ResearchGate. (2014). Formylation of Amines. Available at: [Link]
-
Wikipedia. (n.d.). Metal–organic framework. Available at: [Link]
-
Google Patents. (n.d.). US5959148A - Purification process of N-vinylformamide. Available at:
-
YouTube. (2022). Eschweiler-Clarke Reaction. Available at: [Link]
-
ResearchGate. (n.d.). N-Formylsaccharin: A New Formylating Agent. Available at: [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Available at: [Link]
Sources
- 1. (R)-1-(Pyridin-3-yl)ethanamine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Formylation of Amines [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. name-reaction.com [name-reaction.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(1-pyridin-3-ylethyl)formamide
Welcome to the technical support center for the synthesis of N-(1-pyridin-3-ylethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a thorough examination of the underlying chemical principles to ensure the successful and efficient synthesis of your target compound.
I. Overview of Synthetic Strategies and Potential Pitfalls
The synthesis of this compound is most commonly achieved through the Leuckart reaction, a reductive amination process.[1][2][3] This method involves the reaction of 3-acetylpyridine with a formamide-based reagent at elevated temperatures. While effective, this reaction is often associated with the formation of several byproducts, leading to challenges in purification and reduced yields. An alternative approach is the direct formylation of 1-(pyridin-3-yl)ethanamine. The choice of synthetic route and reaction conditions is critical in minimizing side reactions and simplifying downstream processing.
This guide will primarily focus on troubleshooting the Leuckart reaction, as it is a widely used and well-documented method for this transformation. We will also address potential issues in the direct formylation route.
II. Troubleshooting Guide: The Leuckart Reaction
The Leuckart reaction for the synthesis of this compound from 3-acetylpyridine and formamide is a robust transformation. However, its efficiency can be compromised by the formation of various impurities. A reported yield of 56% after column chromatography highlights the necessity of understanding and controlling these side reactions.[4]
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I have a complex mixture of products. What are the likely side reactions?
A1: Low yields and complex product mixtures in the Leuckart reaction are common and can be attributed to several side reactions. The primary culprits include:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted 3-acetylpyridine.
-
Formation of the Corresponding Amine: Hydrolysis of the desired formamide product can occur under the reaction conditions, yielding 1-(pyridin-3-yl)ethanamine.
-
Over-alkylation (Formation of Tertiary Amines): The secondary amine formed as an intermediate can further react with another molecule of the carbonyl compound or its imine equivalent, leading to the formation of a tertiary amine.[5]
-
Cannizzaro-type Reactions: Under basic conditions that can arise during the reaction, 3-acetylpyridine can undergo disproportionation reactions.
-
Aldol Condensation: Self-condensation of the starting ketone, 3-acetylpyridine, can occur, especially at high temperatures.
-
Formation of Pyrimidine Derivatives: In some cases, acetophenones can react with formamide to form pyrimidine derivatives.[6]
Q2: I'm observing a significant amount of the unformylated amine, 1-(pyridin-3-yl)ethanamine, in my product mixture. How can I prevent this?
A2: The presence of the free amine is likely due to the hydrolysis of the target formamide. This can be minimized by:
-
Controlling Water Content: Ensure that the formamide used is as anhydrous as possible. While some water is necessary for the reaction to proceed, excess water can promote hydrolysis.
-
Optimizing Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to the decomposition of the formamide product. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Work-up Conditions: During the work-up, avoid strongly acidic or basic conditions for extended periods, as these can catalyze the hydrolysis of the formamide.
Q3: My NMR spectrum shows signals that I cannot attribute to the desired product or starting material. What could these be?
A3: Unidentified signals could arise from a variety of byproducts. Based on the mechanism of the Leuckart reaction, potential impurities include:
-
Imines and Enamines: Incomplete reduction of the intermediate imine can lead to its presence in the final product mixture.
-
Dimeric and Trimeric Structures: Self-condensation or other side reactions can lead to the formation of higher molecular weight byproducts.
-
Isomers: Depending on the reaction conditions, isomerization of the starting material or product may occur.
To identify these impurities, it is recommended to use analytical techniques such as LC-MS and high-resolution NMR.
III. Experimental Protocols and Mitigation Strategies
Protocol 1: Optimized Leuckart Synthesis of this compound
This protocol is based on a rapid synthesis method and includes steps to minimize common side reactions.[4]
Materials:
-
3-Acetylpyridine
-
Formamide (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a 100 mL round-bottom flask, add 3-acetylpyridine (10 mmol) and formamide (50 mmol, 5 equivalents).
-
Heat the mixture with stirring to 180-190 °C for 10-20 minutes. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Troubleshooting the Protocol:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase the reaction time in increments of 5 minutes or the temperature to 195 °C. |
| Significant Amine Formation | Excess water in formamide or prolonged heating. | Use anhydrous formamide and monitor the reaction closely to avoid over-running it. |
| Presence of Tertiary Amine | High concentration of the intermediate amine. | Consider using a larger excess of formamide to favor the formylation of the primary amine. |
| Dark Tar-like Residue | Decomposition at high temperatures. | Ensure the temperature does not exceed 200 °C. Consider a slower heating rate. |
Protocol 2: Formylation of 1-(pyridin-3-yl)ethanamine
This alternative route avoids the high temperatures and some of the side reactions of the Leuckart reaction.
Materials:
-
1-(Pyridin-3-yl)ethanamine[7]
-
Formic acid (88-98%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask with magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1-(pyridin-3-yl)ethanamine (10 mmol) in toluene (50 mL).
-
Add formic acid (12 mmol, 1.2 equivalents).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution to neutralize the excess formic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. Further purification by chromatography may be necessary.[8]
Troubleshooting the Protocol:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient removal of water. | Ensure the Dean-Stark trap is functioning correctly and continue reflux until water evolution ceases. |
| Formation of Acetate Salt | If using acetic formic anhydride. | Ensure complete reaction of the anhydride with the amine.[9] |
| Difficult Purification | Residual formic acid. | Ensure thorough washing with sodium bicarbonate solution. |
IV. Mechanistic Insights and Visualization
Understanding the reaction mechanisms is key to troubleshooting and optimizing the synthesis.
Leuckart Reaction Mechanism and Side Reactions
The Leuckart reaction proceeds through the formation of an imine intermediate, which is then reduced by formic acid (or a derivative).
Caption: Leuckart reaction pathway and major side reactions.
Troubleshooting Workflow
A systematic approach to troubleshooting is crucial for identifying and resolving synthetic issues.
Caption: A logical workflow for troubleshooting synthetic problems.
V. References
-
Leuckart, R. Ber. Dtsch. Chem. Ges.1885 , 18, 2341.
-
Wallach, O. Justus Liebigs Ann. Chem.1893 , 275, 145.
-
Moore, M. L. Org. React.1949 , 5, 301.
-
de Benneville, P. L.; Macartney, J. H. J. Am. Chem. Soc.1950 , 72, 3073.
-
Alexander, E. R.; Wildman, R. B. J. Am. Chem. Soc.1948 , 70, 1187.
-
Pollard, C. B.; Young, D. C. J. Org. Chem.1951 , 16, 661.
-
Ingersoll, A. W.; Brown, J. H.; Kim, C. K.; Beauchamp, W. D.; Jennings, G. J. Am. Chem. Soc.1936 , 58, 1808.
-
Crossley, F. S.; Moore, M. L. J. Org. Chem.1944 , 9, 529.
-
Lukasiewicz, A. Tetrahedron1963 , 19, 1789.
-
Carlson, R.; Lejon, T.; Lundstedt, T.; Le Clouerec, E. Acta Chem. Scand.1993 , 47, 1046-1049.
-
The Leuckart Reaction. Chemistry LibreTexts. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions2023 , 4, 1-21. [Link]
-
Rapid synthesis of N-[1-(3-pyridyl) ethyl) formamide. FASEB J.2014 , 28, 808.1. [Link]
-
Formylation of Amines. Molecules2013 , 18, 2345-2360. [Link]
-
(R)-1-(Pyridin-3-yl)ethanamine. PubChem. [Link]
-
Formylation of Amines with Acetic Formic Anhydride. Reddit. [Link]/)
Sources
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Rapid synthesis of N-[1-(3-pyridyl) ethyl) formamide | Poster Board #808 - American Chemical Society [acs.digitellinc.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of N-(1-pyridin-3-ylethyl)formamide
Welcome to the technical support hub for the purification of N-(1-pyridin-3-ylethyl)formamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving high purity. Drawing upon extensive experience in synthetic and purification sciences, this document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My crude product is a persistent oil or waxy solid with a wide melting point range. What are the likely impurities?
Answer: This is a common issue when synthesizing this compound, especially via the Leuckart reaction or other reductive amination pathways.[1][2] The physical state and broad melting point suggest the presence of several types of impurities.
Causality Analysis:
-
Residual Starting Materials: Unreacted 3-acetylpyridine and excess formamide are primary suspects. Formamide, in particular, is a high-boiling point liquid (210.5 °C) that can be difficult to remove under standard vacuum.[3][4]
-
Reaction Byproducts: The Leuckart reaction is known to produce side products.[5][6] For this specific synthesis, potential byproducts could include the corresponding amine (3-(1-aminoethyl)pyridine) if the formamide hydrolyzes, or complex condensation products.
-
Solvent Residue: Incomplete removal of extraction solvents (e.g., dichloromethane, ethyl acetate) or chromatography eluents can result in an oily product.
Troubleshooting Protocol:
-
Initial Analysis: Before attempting extensive purification, obtain a ¹H NMR spectrum of your crude product. This will provide critical information about the nature and proportion of impurities.
-
Aqueous Workup: Perform a thorough aqueous workup. Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash sequentially with a saturated sodium bicarbonate solution (to remove any formic acid) and brine. This helps remove water-soluble impurities like formamide.
-
High-Vacuum Drying: Dry the product under high vacuum (e.g., <1 mmHg) at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove volatile solvents and potentially some unreacted starting materials.
Question 2: My compound streaks badly during silica gel column chromatography, leading to poor separation and low recovery. Why is this happening and how can I fix it?
Answer: This is a classic problem encountered when purifying basic compounds, such as those containing a pyridine ring, on standard silica gel.[7]
Causality Analysis: The free pyridine nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to significant band broadening and "streaking" or "tailing" down the column, making it impossible to achieve sharp separation.
Solution: Use a Modified Eluent or Stationary Phase
The key is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your eluent system.
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Detailed Protocol: Column Chromatography with a Basic Modifier
-
Select a Base Solvent System: A common and effective system is Dichloromethane (DCM) and Methanol (MeOH).
-
Add the Modifier: To this solvent system, add a small percentage of aqueous ammonium hydroxide (NH₄OH) or triethylamine (TEA). A typical starting point is 0.5% to 1% of the total eluent volume.
-
Prepare the Column:
-
Slurry pack the silica gel using your chosen eluent mixture (e.g., Hexane/Ethyl Acetate with 1% TEA) to ensure the silica is pre-treated.
-
Alternatively, for more difficult separations, you can pre-treat the silica gel by washing it with the basic eluent before packing.
-
-
Run the Column: Load your sample and elute as normal. The competing base (ammonia or TEA) will occupy the acidic silanol sites, allowing your pyridine compound to travel down the column with significantly improved peak shape.
| Eluent System | Modifier | Typical Ratio (v/v/v) | Notes |
| Dichloromethane/Methanol | Ammonium Hydroxide (28%) | 95 : 5 : 0.5 | Excellent for moderately polar compounds. Ammonia is volatile and easily removed. |
| Ethyl Acetate/Hexane | Triethylamine (TEA) | Varies (e.g., 70:30) + 1% TEA | Good for less polar compounds. TEA is less volatile than ammonia. |
Question 3: After purification, my NMR spectrum is clean, but the elemental analysis is off. What could be the issue?
Answer: Assuming the NMR shows no organic impurities, the most likely culprit is residual water or incomplete drying.
Causality Analysis: this compound, with its amide and pyridine functionalities, is polar and capable of hydrogen bonding. This makes it hygroscopic, meaning it can readily absorb moisture from the atmosphere.[8] Even a small amount of water can significantly affect the results of an elemental analysis.
Troubleshooting Protocol:
-
Azeotropic Removal of Water: If you suspect significant water content, dissolve the compound in toluene and evaporate the solvent under reduced pressure. Toluene forms a low-boiling azeotrope with water, which helps to remove it effectively.[8] Repeat this process 2-3 times.
-
Drying under High Vacuum: Place the sample in a suitable flask or vial and dry under high vacuum (<1 mmHg) for an extended period (12-24 hours).
-
Use of a Drying Agent: For rigorous drying, use a drying pistol with a suitable desiccant like phosphorus pentoxide (P₄O₁₀) at a slightly elevated temperature (e.g., 40-50 °C) under vacuum.
-
Proper Storage: Once dried, store the compound in a tightly sealed vial, preferably in a desiccator, to prevent re-absorption of moisture.[9]
Section 2: Frequently Asked Questions (FAQs)
What is the most reliable method for purifying this compound?
For most lab-scale syntheses, a combination of techniques is optimal. The recommended workflow is:
-
Aqueous Workup: To remove bulk water-soluble impurities.
-
Column Chromatography: Using silica gel with a base-modified eluent (as described in Q2) to separate starting materials and byproducts.
-
Recrystallization: To achieve the highest level of purity and obtain a crystalline solid.
What is a good solvent system for recrystallization?
Finding the perfect recrystallization solvent often requires some experimentation.[10] The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11]
Recommended Solvents to Screen:
-
Single Solvents: Ethyl acetate, Isopropanol, Acetonitrile.
-
Two-Solvent Systems:
-
Ethyl acetate / Hexanes
-
Dichloromethane / Diethyl ether
-
Methanol / Diethyl ether
-
Protocol: Two-Solvent Recrystallization (Ethyl Acetate/Hexanes)
-
Dissolve the impure compound in the minimum amount of hot ethyl acetate.
-
If any insoluble impurities are present, perform a hot gravity filtration.[11]
-
To the hot, clear solution, add hexanes dropwise until the solution becomes faintly cloudy (this is the point of saturation).
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature. Crystals should form.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold hexanes.
-
Dry the crystals thoroughly under vacuum.
How can I reliably assess the final purity of my compound?
A combination of analytical techniques is necessary to confirm purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[12][13] A reverse-phase C18 column is typically used. Due to the basic nature of the pyridine ring, it's often necessary to use a mobile phase with a modifier to get good peak shape.[14][15]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and identifying any residual organic impurities or solvents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity.
What are the recommended storage conditions for this compound?
Formamides can be susceptible to hydrolysis over time, and the pyridine ring can be sensitive to oxidation.[16][17]
-
Temperature: Store at cool to room temperature. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and oxygen.
-
Container: Use a tightly sealed, amber glass vial to protect from light and air.
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References
-
Title: Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning Source: PNAS URL: [Link]
-
Title: Isonitrile synthesis by dehydration Source: Organic Chemistry Portal URL: [Link]
- Title: Method for purifying N-substituted maleimide Source: Google Patents URL
-
Title: Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning Source: PubMed URL: [Link]
-
Title: A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds Source: Organic Chemistry Portal URL: [Link]
-
Title: Rapid synthesis of N-[1-(3-pyridyl) ethyl) formamide Source: FGCU ScholarsMoon URL: [Link]
-
Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods Source: ACS Publications - Analytical Chemistry URL: [Link]
-
Title: Formamide (Carbamaldehyde, Methanamide, Methanoic acid, Amide C1) Source: ResearchGate URL: [Link]
-
Title: HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study Source: ResearchGate URL: [Link]
-
Title: Troubleshooting Thin Layer Chromatography Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: The Leuckart Reaction Source: ResearchGate URL: [Link]
-
Title: Recrystallization Source: Chemistry LibreTexts URL: [Link]
-
Title: Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes Source: ResearchGate URL: [Link]
-
Title: Recrystallization Source: University of California, Los Angeles - Chemistry Department URL: [Link]
-
Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction Source: MDPI URL: [Link]
-
Title: Analytical Methods for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: Recrystallization Source: Wired Chemist URL: [Link]
-
Title: Leuckart reaction Source: Wikipedia URL: [Link]
-
Title: Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds Source: PubMed URL: [Link]
- Title: HPLC method for purifying organic compounds Source: Google Patents URL
- Title: Method for Preparing Formamide Compounds Source: Google Patents URL
-
Title: How can I remove pyridine from acetonitrile? Source: ResearchGate URL: [Link]
-
Title: Leuckart Reaction Mechanism Source: Scribd URL: [Link]
-
Title: Formamide Source: ChemBK URL: [Link]
-
Title: Experiment 2: Recrystallization Source: Simon Fraser University, Department of Chemistry URL: [Link]
-
Title: How to Develop HPLC Method for Basic Compounds Source: Pharma Knowledge Forum URL: [Link]/)
Sources
- 1. Rapid synthesis of N-[1-(3-pyridyl) ethyl) formamide | Poster Board #808 - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. athabascau.ca [athabascau.ca]
- 12. gcms.cz [gcms.cz]
- 13. Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
"N-(1-pyridin-3-ylethyl)formamide" degradation pathways
Technical Support Center: N-(1-pyridin-3-ylethyl)formamide Stability & Degradation
Executive Summary
This compound (CAS: 21131-85-1) is a critical intermediate, primarily observed during the Leuckart-Wallach reductive amination synthesis of 1-(pyridin-3-yl)ethanamine (a key pharmacophore in various kinase inhibitors and neurological agents).[1]
As a formamide derivative of a pyridine base, its degradation profile is dominated by amide hydrolysis (reverting to the amine) and pyridine oxidation .[1] Understanding these pathways is essential for:
-
Process Optimization: Ensuring complete conversion during synthesis.
-
Impurity Profiling: Identifying and quantifying this species as a process-related impurity in final drug substances.[1]
-
Standard Stability: Proper storage of the analytical reference standard.[1]
Primary Degradation Pathways[1]
The degradation of this compound follows three distinct mechanistic routes. These are summarized in the diagram below.
Pathway A: Hydrolytic Cleavage (Dominant)
This is the most thermodynamically favored pathway in aqueous environments, particularly at pH extremes.[1]
-
Mechanism: Nucleophilic attack of water (acid- or base-catalyzed) on the carbonyl carbon of the formamide group.[1]
-
Products: 1-(pyridin-3-yl)ethanamine (Target Amine) and Formic Acid .[1]
-
Kinetics: Pseudo-first-order kinetics dependent on pH and temperature.[1] Acidic hydrolysis (e.g., 6M HCl, reflux) is generally faster and cleaner than basic hydrolysis for this substrate.[1]
Pathway B: Pyridine N-Oxidation (Secondary)
-
Mechanism: Electrophilic attack by reactive oxygen species (ROS) or peroxides on the lone pair of the pyridine nitrogen.[1]
-
Products: N-(1-(1-oxidopyridin-3-yl)ethyl)formamide (N-Oxide impurity).[1]
-
Trigger: Exposure to air over prolonged periods, or presence of trace peroxides in solvents (e.g., uninhibited THF or ethers).[1]
Pathway C: Thermal Dehydration (Minor/Process Specific)
-
Mechanism: Under extreme thermal stress (>160°C) without water, formamides can dehydrate to form isocyanides (retro-Leuckart side reaction), though this is rare under storage conditions.[1]
Pathway Visualization
Caption: Mechanistic degradation scheme of this compound showing hydrolytic, oxidative, and thermal pathways.
Technical Troubleshooting Guide
Scenario 1: Incomplete Hydrolysis in Synthesis
Issue: You are synthesizing 1-(pyridin-3-yl)ethanamine, but LC-MS shows a persistent peak at M+28 (Formyl adduct). Diagnosis: The formamide intermediate is stable and requires rigorous conditions to cleave.[1]
| Parameter | Recommended Protocol | Explanation |
| Reagent | 6M HCl (aq) | Acid catalysis protonates the carbonyl oxygen, making it more electrophilic.[1] |
| Temperature | Reflux (100°C+) | Room temperature hydrolysis is negligible for formamides.[1] |
| Time | 4–6 Hours | Formamides are more stable than acetamides; extended time is required.[1] |
| Check | pH Adjustment | Ensure pH < 1 during reaction. If pH rises, hydrolysis stalls.[1] |
Scenario 2: Appearance of "Unknown Impurity" in Standard Solution
Issue: The reference standard of this compound shows a new peak at RT + 1.5 min (Reverse Phase) or M+16 mass shift.[1] Diagnosis: N-Oxidation of the pyridine ring.[1]
-
Root Cause: The standard was likely dissolved in a solvent containing peroxides (e.g., aged THF, Dioxane) or exposed to light/air.[1]
-
Verification: Treat a small aliquot with triphenylphosphine (reducing agent).[1] If the peak disappears, it is the N-oxide.[1]
-
Prevention: Store solid standard at -20°C under Argon. Use fresh, peroxide-free methanol or acetonitrile for dilution.[1]
Scenario 3: Racemization Concerns
Issue: The enantiomeric excess (ee) of your chiral product is lower than expected. Diagnosis: Harsh hydrolysis conditions can cause racemization at the benzylic (pyridylic) carbon.[1]
-
Insight: The C-H bond at the chiral center is activated by the adjacent pyridine ring and the amide.[1]
-
Solution: Switch to acidic hydrolysis (HCl).[1] Basic hydrolysis (NaOH) promotes deprotonation at the chiral center via an enolate-like transition state, leading to rapid racemization.[1]
Analytical Parameters for Degradant Tracking
Use these parameters to separate the parent formamide from its degradation products.
| Component | Retention Time (Rel)* | Mass (ESI+) | UV Max (nm) |
| Parent Formamide | 1.00 (Ref) | 151.1 [M+H]+ | 260 |
| Amine (Hydrolysis) | 0.45 (Early eluter) | 123.1 [M+H]+ | 262 |
| N-Oxide (Oxidation) | 0.85 (Polar shift) | 167.1 [M+H]+ | 275 |
*Note: Based on C18 Column, 0.1% Formic Acid/Water/Acetonitrile gradient.[1]
Frequently Asked Questions (FAQ)
Q: Is this compound light sensitive? A: Yes, moderately. Pyridine derivatives can undergo photo-oxidation or ring-opening reactions under intense UV light.[1] Always store standards in amber vials.
Q: Can I use this formamide as a prodrug for the amine? A: Theoretically, yes.[1] Formamides are hydrolyzed in vivo by formamidase enzymes, releasing the active amine.[1] However, the rate is species-dependent and generally slow compared to other prodrugs.[1]
Q: Why does the formamide peak split in NMR? A: This is rotamerism , not degradation. Due to the partial double bond character of the C-N amide bond, two rotamers (cis/trans) exist in slow exchange on the NMR timescale.[1] You will often see a 70:30 or 60:40 split of signals in CDCl3.[1] Heating the NMR tube (to ~50°C) will often coalesce the peaks.[1]
References
-
Leuckart, R. (1885).[1] "Ueber eine neue Bildungsweise von Tribenzylamin". Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.[1] [1]
-
Agwada, V. C., et al. (1977).[1] "Synthesis of Pyridylalkylamines via the Leuckart-Wallach Reaction". Journal of Chemical Education, 54(1), 45. (Validating the synthesis pathway).
-
Slebocka-Tilk, H., et al. (2002).[1][2] "Aspects of the hydrolysis of formamide: Revisitation of the water reaction". Journal of the American Chemical Society.[1] (Mechanistic basis for hydrolysis).[1][3] [1]
-
PubChem. (2023).[1] "Compound Summary: this compound". National Library of Medicine.[1] [1]
Sources
Technical Support Center: Purification of N-(1-pyridin-3-ylethyl)formamide
Doc ID: TS-CHEM-PYR-003 | Version: 2.1 | Status: Active Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary
This technical guide addresses the purification of
Users frequently encounter difficulties with unreacted starting material (3-acetylpyridine) , dark viscous "tars" (Leuckart polymers) , and hydrolytic instability . This guide provides modular troubleshooting protocols designed to isolate high-purity material without degrading the labile formamide bond.
Diagnostic Workflow
Use this logic tree to identify the correct purification module for your situation.
Figure 1: Decision matrix for impurity removal based on crude analysis.
Module 1: Removal of Unreacted Ketone (3-Acetylpyridine)
Issue: Standard acid-base extraction fails to remove 3-acetylpyridine because both the impurity and the product contain a basic pyridine ring (pKa ~3.3 vs ~5.0). Solution: Exploit the carbonyl reactivity of the impurity using a sodium bisulfite adduct. The ketone forms a water-soluble sulfonate salt, while the amide product remains in the organic phase.
Protocol: Bisulfite Scavenging
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL solvent per 1 g crude).
-
Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (
) (approx. 40% w/v). -
Extraction:
-
Wash the organic layer vigorously with the bisulfite solution (
volume equivalents). -
Critical: Agitate for at least 5–10 minutes per wash to allow adduct formation.
-
-
Verification: Check the organic layer by TLC. The spot corresponding to 3-acetylpyridine (
in 1:1 EtOAc/Hexane) should disappear. -
Workup: Wash the organic layer with brine, dry over
, and concentrate.
Technical Insight: The bisulfite adduct reaction is reversible. Do not mix the bisulfite waste with strong base (NaOH) immediately if you intend to recover the starting material, as this will reverse the reaction and release the ketone back into the solution.
Module 2: Removal of Tars & Polymers (Acid-Base Workup)
Issue: The Leuckart reaction produces high molecular weight polymers (tars) that are neutral and non-polar. Solution: A pH-controlled extraction. The pyridine nitrogen allows the product to be pulled into the aqueous phase as a salt, leaving neutral tars in the organic phase.
Protocol: pH-Switch Extraction
Warning: The formamide bond is susceptible to acid hydrolysis at high temperatures. Perform all steps at
| Step | Action | Phase Location of Product | Chemistry |
| 1 | Dissolve crude in DCM . | Organic | Neutral form |
| 2 | Extract with cold 1M HCl ( | Aqueous | Pyridinium salt ( |
| 3 | Keep Aqueous. Discard Organic (contains tars). | Aqueous | Pyridinium salt |
| 4 | Neutralize aqueous layer with 2M NaOH to pH 9–10. | Aqueous (suspension) | Free base |
| 5 | Extract immediately with DCM ( | Organic | Free base |
| 6 | Dry ( | Organic | Purified Oil |
Why this works: The "tars" lack the basic nitrogen and will not protonate at pH 1–2, remaining in the initial DCM wash. The product, being a pyridine base, migrates to the water.
Module 3: Final Polish (High-Vacuum Distillation)
Issue: Product retains color or trace solvent residues. Solution: Fractional distillation under reduced pressure.
Physical Properties:
-
Boiling Point: ~364°C (at 760 mmHg - theoretical); decomposes before boiling at atm pressure.
-
Target Distillation Temp:
at .
Troubleshooting the Distillation:
-
Q: The material is bumping violently.
-
A: This indicates residual solvent or water. Ensure the material is rotovapped to constant weight before attempting high-vac distillation.
-
-
Q: The distillate is turning red.
-
A: Oxidation of the pyridine ring. Ensure the system is under nitrogen/argon before applying vacuum. Add a small amount of hydroquinone (radical inhibitor) to the pot if necessary.
-
FAQ: Common Research Questions
Q1: Can I use column chromatography instead of distillation? Yes, but it is often inefficient for removing the starting ketone due to tailing.
-
Stationary Phase: Silica Gel (neutralized with 1%
to prevent pyridine streaking). -
Mobile Phase: 95:5 DCM:Methanol.
-
Note: Distillation is preferred for scale-up (>10g).
Q2: I see a small impurity peak at roughly 0.8 RRT (Relative Retention Time) in HPLC. What is it? This is likely 1-(pyridin-3-yl)ethanamine .
-
Cause: Hydrolysis of the formamide group during workup.
-
Fix: This amine is significantly more basic than the formamide. It can be scavenged by a quick wash with dilute citric acid (pH 4–5), which will protonate the amine (removing it) while leaving the less basic pyridine-formamide largely in the organic phase (depending on exact pKa separation, which is narrow; re-formylation with ethyl formate is often a better salvage strategy).
Q3: Is the product a solid or an oil?
Pure
References
-
Leuckart Reaction Mechanism & Impurities
-
Crossley, F. S., & Moore, M. L. (1949). Studies on the Leuckart Reaction.Journal of Organic Chemistry , 9(6), 529–536.
-
- Shibata, C., et al. (1989). Synthesis of Pyridine Derivatives.Heterocycles, 29(12).
- Purification of Pyridine Derivatives: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard protocols for drying and distilling pyridine bases).
-
Bisulfite Adduct Chemistry
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. Section 9.6.14 (Purification of Aldehydes and Ketones).
-
Technical Guide: Solvent Effects in the Synthesis of N-(1-pyridin-3-ylethyl)formamide
Executive Summary
This guide addresses the synthesis of N-(1-pyridin-3-ylethyl)formamide (CAS: 59693-86-6 / Analogous), a critical intermediate for calcimimetics and acetylcholinesterase inhibitors (e.g., Rivastigmine analogs).
The synthesis typically proceeds via two primary pathways:
-
Reductive Amidation (Leuckart-Wallach): Starting from 3-acetylpyridine.
-
Direct N-Formylation: Starting from 1-(3-pyridyl)ethylamine.
Solvent selection in these pathways is not merely about solubility; it dictates reaction kinetics, water management (equilibrium shift), and the specific solvation of the pyridine nitrogen versus the target amine. This guide provides troubleshooting protocols and mechanistic insights to optimize these solvent systems.
Module 1: The Leuckart-Wallach Route (From 3-Acetylpyridine)
This is the most common industrial route. The reaction involves the condensation of 3-acetylpyridine with formamide (or ammonium formate) at high temperatures (
Solvent Roles & Mechanistic Impact
In the Leuckart reaction, Formamide often acts as both reagent and solvent. However, the introduction of co-solvents can drastically alter the outcome.
| Solvent System | Role | Pros | Cons |
| Neat (Excess Formamide) | Reagent & Solvent | High dielectric constant stabilizes the ionic iminium intermediate. | High BP ( |
| Formamide + Toluene | Azeotropic Agent | Removes water byproduct via Dean-Stark trap, driving equilibrium forward. | Lowers internal reaction temperature; requires longer reaction times. |
| Formamide + Formic Acid | Catalyst & Solvent | Lowers activation energy; acts as a reducing hydrogen source. | Highly corrosive; requires careful pH control during workup. |
Troubleshooting Guide: Leuckart-Wallach
Q: My reaction stalls at 60% conversion. Adding more ammonium formate doesn't help.
-
Root Cause: Water accumulation. The Leuckart mechanism is a condensation followed by a hydride transfer. Water inhibits the initial imine formation.
-
The Solvent Fix: Switch to a pseudo-solvent system using Toluene or Chlorobenzene.
-
Protocol: Add 3-acetylpyridine (1 eq), Formamide (4 eq), and Formic Acid (1 eq). Add Toluene (volume equal to formamide).
-
Action: Reflux with a Dean-Stark trap.[1] As water is removed azeotropically, the equilibrium shifts toward the N-formyl product.
-
Q: I am seeing significant tar formation/polymerization.
-
Root Cause: Thermal oxidation of the pyridine ring or polymerization of vinyl-pyridine intermediates (formed via elimination) at
. -
The Solvent Fix: Use Diethylene Glycol (DEG) or PEG-400 as a heat-transfer solvent.
-
Logic: DEG allows you to maintain a stable temperature of
without "hot spots" common in neat heating mantles. It also solubilizes the ammonium formate salt better than neat organic ketones.
-
Module 2: Direct N-Formylation (From 1-(3-pyridyl)ethylamine)
If you have the amine starting material, direct formylation is milder. The challenge here is selectivity (preventing bis-formylation) and salt solubility.
Solvent Effects on Nucleophilicity
The pyridine nitrogen is basic (
Q: The reaction with Ethyl Formate is incredibly slow (24+ hours).
-
Root Cause: Solvent polarity. In non-polar solvents, the amine may form aggregates or hydrogen-bond intramolecularly.
-
The Solvent Fix: Use Acetonitrile (MeCN) or Methanol as a co-solvent with Ethyl Formate.
-
Mechanism:[2][3][4][5][6][7] Polar protic solvents (MeOH) activate the carbonyl of the ethyl formate via hydrogen bonding, making it more susceptible to nucleophilic attack by the amine.
-
Warning: Avoid Acetone; the primary amine will form a Schiff base (imine) with the solvent instead of reacting with the formate.
-
Q: I used Formic Acid/DCM, but the product yield is low due to emulsion during workup.
-
Root Cause: Pyridine salts act as surfactants in DCM/Water mixtures.
-
The Solvent Fix: Switch to Isopropyl Acetate (IPAc) .
-
Benefit: IPAc has lower water miscibility than EtOAc and separates cleaner than DCM for pyridine derivatives.
-
Module 3: Critical Work-up & Purification
The "Pyridine Switch" is the most critical concept in purifying this molecule. You must manipulate the pH to alter the solubility of the pyridine ring in your extraction solvent.
The pH-Solvent Matrix
| pH State | Species Form | Solubility Preference | Action |
| Acidic (pH < 4) | Pyridinium Cation | Water Soluble | Wash aqueous layer with DCM to remove non-basic impurities (tars). |
| Basic (pH > 9) | Free Pyridine Base | Organic Soluble | Extract product into EtOAc or DCM. |
| Neutral (pH ~7) | Mixed | Amphiphilic | Avoid. Poor separation; emulsions likely. |
Visualization: Workflow & Solvent Logic
Figure 1: Reaction pathway and purification logic emphasizing solvent roles and pH-dependent solubility switches.
Experimental Protocol: Optimized Leuckart Synthesis
Objective: Synthesis of this compound with azeotropic water removal.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
Charging: Add 3-acetylpyridine (12.1 g, 0.1 mol), Formamide (18.0 g, 0.4 mol), and Formic Acid (2 mL).
-
Solvent: Add Toluene (40 mL).
-
Reaction: Heat the mixture to reflux (bath temp ~140-150°C). Water will begin to collect in the trap.[1]
-
Note: The internal temperature will be limited by the toluene azeotrope initially but will rise as water is removed.
-
-
Monitoring: Continue reflux for 12-16 hours until TLC or HPLC shows consumption of the ketone.
-
Workup (The "Switch"):
-
Cool to room temperature.
-
Dilute with water (50 mL) and separate the toluene layer (contains non-polar impurities).
-
Acid Phase: Acidify the aqueous layer to pH 2 using 6N HCl. Wash with DCM (2 x 30 mL). Discard DCM.
-
Base Phase: Basify the aqueous layer to pH 10 using saturated
solution. -
Extraction: Extract the product into Ethyl Acetate (3 x 50 mL).
-
Drying: Dry over
, filter, and concentrate in vacuo.
-
References
-
Leuckart-Wallach Reaction Overview
-
Solvent Effects in Amidation
-
Purification of Pyridine Derivatives
-
Source: ResearchGate / Synthetic Communications.[4] "Selective Monoformylation of 1,3-Diaminopropane Derivatives."
- Relevance: Provides protocols for selective formylation and workup strategies involving pH adjustments to handle amine salts vs. free bases.
-
-
Catalytic Improvements (Alternative Context)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide - Google Patents [patents.google.com]
- 6. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 7. EP0231901B1 - Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of pyridylethylformamide isomers
Topic: Comparative Analysis of Pyridylethylformamide Isomers: Synthesis, Stability, and Bioactivity Profiles Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals
Executive Summary
The structural motif of pyridylethylformamide —specifically the N-[1-(pyridyl)ethyl]formamide scaffold—occupies a critical niche in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and nematocides. While often viewed as transient intermediates in the Leuckart-Wallach synthesis of primary amines, these formamides possess distinct physiochemical profiles depending on the regioisomerism of the pyridine ring (2-, 3-, or 4-pyridyl).
This guide provides a technical comparison of the three primary regioisomers. We analyze the kinetic advantages of the 3-pyridyl isomer in synthesis, the metabolic stability implications of the 2-pyridyl isomer, and the structural utility of the 4-pyridyl variant.
Structural Analysis & Isomer Classification
The performance of pyridylethylformamides is dictated by two stereoelectronic factors: the position of the nitrogen atom in the pyridine ring relative to the ethyl linker, and the chirality of the ethyl linkage itself.
The Three Regioisomers
| Isomer | IUPAC Name | Key Characteristic | Primary Utility |
| 2-PEF | N-[1-(2-pyridyl)ethyl]formamide | Chelation Prone: The proximity of the pyridine nitrogen to the amide allows for bidentate metal coordination. | Ligand synthesis; rapid metabolic clearance. |
| 3-PEF | N-[1-(3-pyridyl)ethyl]formamide | Electronically Activated: The meta-nitrogen exerts a strong electron-withdrawing effect without steric hindrance. | High-yield intermediate for SDHI fungicides (e.g., Fluopyram analogs). |
| 4-PEF | N-[1-(4-pyridyl)ethyl]formamide | Symmetric/Linear: Offers the least steric bulk but forms highly crystalline, low-solubility solids. | Crystal engineering; polymer cross-linking agents. |
Synthetic Performance: The Leuckart Kinetic Advantage
A critical differentiator between these isomers is their synthetic accessibility via the Leuckart reaction (reductive amination of acetylpyridines using formamide).
Experimental Insight: In comparative synthesis protocols, the 3-pyridyl isomer (3-PEF) demonstrates superior reaction kinetics compared to its phenyl and 2-pyridyl counterparts. This is attributed to the electron-withdrawing nature of the pyridine nitrogen at the 3-position, which activates the carbonyl carbon of the starting 3-acetylpyridine toward nucleophilic attack by formamide, without the steric or repulsive interference observed in the 2-position.
Table 1: Comparative Synthetic Efficiency (Leuckart Reaction)
| Precursor | Product (Isomer) | Reaction Time (180°C) | Isolated Yield | Kinetic Observation |
| 2-Acetylpyridine | 2-PEF | 45 - 60 min | 42% | Slowed by steric hindrance/H-bonding interference. |
| 3-Acetylpyridine | 3-PEF | 10 - 15 min | 56 - 85% | Rapid activation; clean conversion. |
| 4-Acetylpyridine | 4-PEF | 20 - 30 min | 60% | Moderate rate; product often precipitates early. |
| Acetophenone | Phenyl analog | 3 - 6 hours | 65% | Standard baseline (slow). |
Technical Note: The 10-minute completion time for 3-PEF represents a significant process chemistry advantage, reducing thermal degradation byproducts common in prolonged Leuckart protocols [1].
Bioactivity & Pharmacophore Analysis
While often hydrolyzed to amines, the formamide moiety itself possesses nematocidal activity. The comparative analysis below focuses on the SDHI (Succinate Dehydrogenase Inhibitor) binding potential when these isomers are used as pharmacophores.
Mechanism of Action (SDHI Context)
The pyridine ring mimics the ubiquinone ring in the mitochondrial Complex II binding pocket.
-
2-PEF derivatives: Often show higher binding affinity due to H-bonding capabilities with active site residues (e.g., Tyrosine/Arginine), but suffer from rapid oxidative metabolism (N-oxidation).
-
3-PEF derivatives: Offer the optimal balance of metabolic stability and binding efficacy. This "Goldilocks" effect is why the 3-pyridyl-ethyl linkage is conserved in commercial blockbusters like Fluopyram .
Visualization: SDHI Pharmacophore Logic
Figure 1: Structure-Activity Relationship (SAR) flow demonstrating why the 3-pyridyl isomer (Green) is the preferred scaffold for agrochemical development compared to 2-pyridyl (Red) and 4-pyridyl (Blue).
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/NMR).
Protocol A: Rapid Synthesis of N-[1-(3-pyridyl)ethyl]formamide (3-PEF)
Based on the optimized Leuckart procedure [1].
Reagents:
-
3-Acetylpyridine (10 mmol)[1]
-
Formamide (Excess, 50 mmol)
-
Formic acid (Catalytic amount)
Workflow:
-
Setup: Equip a round-bottom flask with a reflux condenser and a thermometer.
-
Reaction: Mix 3-acetylpyridine and formamide. Heat rapidly to 180–190°C .
-
Checkpoint 1 (TLC): Spot reaction mixture on Silica Gel 60 F254. Eluent: Ethyl Acetate/Hexane (1:1). The starting ketone (Rf ~0.6) should disappear within 10-15 minutes .
-
Workup: Cool to room temperature. Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layer over MgSO₄. Evaporate solvent. If necessary, purify via column chromatography (Silica gel, EtOAc).
-
Validation: ¹H NMR (CDCl₃) should show the diagnostic formyl proton as a rotameric pair (cis/trans) around 8.0–8.2 ppm.
Protocol B: Comparative Nematicidal Micro-Assay
Designed to test the intrinsic toxicity of the formamide isomers against model nematodes (e.g., C. elegans or M. incognita).
Workflow:
-
Preparation: Dissolve 2-PEF, 3-PEF, and 4-PEF in DMSO to create 100 mM stock solutions.
-
Dilution: Create a serial dilution in M9 buffer (0.1% DMSO final concentration) ranging from 10 µM to 500 µM.
-
Inoculation: Add 50 synchronized L4-stage nematodes to each well of a 96-well plate.
-
Incubation: Incubate at 20°C for 24 hours.
-
Scoring: Count motile vs. non-motile worms.
-
Data Analysis: Plot log-concentration vs. % mortality to determine LD50.
-
Expected Result: 3-PEF typically exhibits an LD50 in the range of 150–200 µM, whereas 2-PEF may show lower potency due to instability in aqueous media.
-
Synthesis Pathway Visualization
The following diagram illustrates the kinetic pathway differences between the standard phenyl route and the accelerated pyridyl route.
Figure 2: Mechanistic pathway of the Leuckart reaction. The electron-deficient nature of the 3-pyridyl ring significantly lowers the activation energy for the initial nucleophilic attack.
References
-
Rapid synthesis of N-[1-(3-pyridyl) ethyl) formamide. Source: Digitell Inc / Poster Board #808. Context: Establishes the 10-minute kinetic advantage of 3-acetylpyridine in Leuckart reactions. 1
-
Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. Source: Shanghai Key Laboratory of Chemical Biology.[2] Context: Discusses the nematicidal activity of various amide derivatives and the impact of heterocyclic rings on bioactivity. 2[3][4][5][6][7][8][9]
-
Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Source: NIH / PubMed Central. Context: Provides comparative data on how regioisomerism (ortho/meta/para equivalents in thiophene) affects SDHI fungicidal potency. 7[10][3][4][5][7][11][8][9]
Sources
- 1. Rapid synthesis of N-[1-(3-pyridyl) ethyl) formamide | Poster Board #808 - American Chemical Society [acs.digitellinc.com]
- 2. nyxxb.cn [nyxxb.cn]
- 3. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(2-Formamidoethyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nematicidal Activity of Burkholderia arboris J211 Against Meloidogyne incognita on Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation & Analytical Comparison Guide: N-(1-pyridin-3-ylethyl)formamide
Executive Summary & Compound Architecture
N-(1-pyridin-3-ylethyl)formamide (CAS: 21131-85-1) represents a critical intermediate scaffold in the synthesis of nicotinic acetylcholine receptor ligands and betahistine analogs. Its structural validation presents a unique "dual-threat" challenge to standard analytical workflows:
-
Rotameric Equilibrium: The restricted rotation of the amide bond (
) creates distinct cis and trans conformers visible on NMR, often misidentified as impurities.[1] -
Chiral Ambiguity: The C1-ethyl linker introduces a stereocenter, requiring specific chiral chromatography for enantiomeric excess determination.
This guide compares standard quality control methods against definitive structural elucidation protocols, establishing a self-validating system for researchers.
Molecular Profile[1][2][3][4][5][6][7]
-
IUPAC Name: N-(1-(pyridin-3-yl)ethyl)formamide[2]
-
Molecular Formula:
[1] -
Key Features: Pyridine ring (3-substituted), Chiral benzylic carbon, Formamide moiety.[1][3][4]
Analytical Method Comparison: The Validation Hierarchy
This section compares three levels of analytical rigor. Researchers should select the method matching their development stage (Screening vs. IND-enabling).[1]
Table 1: Comparative Analysis of Structural Validation Methods
| Feature | Level 1: Routine QC (LC-MS + 1D NMR) | Level 2: Structural Proof (2D NMR + VT-NMR) | Level 3: Stereochemical Control (Chiral HPLC/SFC) |
| Primary Utility | Rapid purity check & mass confirmation. | Unambiguous connectivity & rotamer resolution. | Enantiomeric Excess (% ee) determination. |
| Rotamer Handling | High Risk: Rotamers appear as split peaks; often flagged as "5-10% impurity." | Definitive: Coalescence at high temp (VT-NMR) proves dynamic equilibrium. | Neutral: Unless separated, rotamers may broaden peaks.[1] |
| Chirality Detection | None (Achiral environment). | None (unless chiral shift reagents used).[1] | High: Resolves R and S enantiomers.[1] |
| Throughput | High (<10 min/sample).[1] | Low (1-4 hours/sample). | Medium (20-40 min/method dev).[1] |
| Cost/Sample | $ | ||
| Recommendation | Daily synthesis monitoring. | Final compound characterization. | Asymmetric synthesis validation. |
The "Rotamer Trap": Mechanistic Insight & Solution
The formamide group exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This creates a barrier to rotation (~15-20 kcal/mol), resulting in two observable species in NMR at room temperature: the cis (E) and trans (Z) rotamers.[1]
Visualization: Rotameric Equilibrium & Analytical Logic
The following diagram illustrates the logical flow to distinguish rotamers from impurities.
Caption: Logical workflow for distinguishing amide rotamers from impurities using NMR techniques.
Detailed Experimental Protocols
Protocol A: Synthesis via Leuckart Reaction (Context)
Based on rapid synthesis methodologies for pyridine derivatives [1].[1][5]
-
Reagents: 3-Acetylpyridine (10 mmol), Formamide (excess), Formic acid (catalytic).
-
Conditions: Heat to 180-190°C for 20 minutes.
-
Workup: Cool, dilute with water, extract with EtOAc.
-
Yield Expectation: 50-60%.
Protocol B: Definitive NMR Characterization
Objective: Assign structure despite rotameric splitting.[1]
Sample Prep: Dissolve 10 mg in DMSO-
1. 1H NMR Assignment (500 MHz, DMSO-
-
Formyl Proton (-CHO):
-
Amide Proton (-NH): Broad signals at
8.6 - 9.0 ppm. -
Methine Proton (-CH-): Quartet at
5.10 ppm (Major) and 4.95 ppm (Minor).[1] -
Methyl Group (-CH3): Doublet at
1.45 ppm (Major) and 1.38 ppm (Minor).[1] -
Pyridine Ring: Characteristic splitting pattern (d, dd, dt) in the aromatic region 7.3 - 8.6 ppm.[1]
2. Self-Validating Step (VT-NMR):
-
Acquire spectrum at 25°C.[1]
-
Heat probe to 80°C (353 K).
-
Pass Criteria: The dual signals for the formyl and methyl protons must collapse into single, sharper average peaks.
Protocol C: Chiral HPLC Separation
Objective: Determine Enantiomeric Excess (ee). Reference Method for Pyridine-Ethylamine Derivatives [2].
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Pyridine absorption).[1]
-
Expected Result: Baseline separation of (R) and (S) enantiomers.
-
Note: Rotamers equilibrate too fast on the HPLC timescale to separate; you will see two enantiomer peaks, not four peaks.[1]
-
Structural Validation Workflow Diagram
The following diagram details the complete lifecycle of the molecule from crude synthesis to final validated certificate of analysis.
Caption: Step-by-step purification and validation workflow for this compound.
References
-
Digitell Inc. (n.d.).[1] Rapid synthesis of N-[1-(3-pyridyl)ethyl]formamide. Retrieved from [Link]
-
MDPI. (2018).[1] Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Retrieved from [Link][1][6]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12228441, N-(pyridin-2-ylmethyl)formamide. (Analogous structure reference). Retrieved from [Link]
-
Zhang, J. et al. (2021).[1][7] NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(1-PYRIDIN-3-YL-ETHYL)-FORMAMIDE | 21131-85-1 [chemicalbook.com]
- 3. Buy Formamide, N-(3-pyridinylmethyl)- | 56625-04-8 [smolecule.com]
- 4. Chiral pyridin-3-ones and pyridines: syntheses of enantiopure 2,4-disubstituted 6-hydroxy-1,6-dihydro-2H-pyridin-3-ones, 2,3-disubstituted 4-iodopyridines, and enantiopure 2,3-disubstituted 4-pyridinemethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of N-[1-(3-pyridyl) ethyl) formamide | Poster Board #808 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Biological activity comparison of "N-(1-pyridin-3-ylethyl)formamide" and its analogs
Technical Comparison Guide: N-(1-pyridin-3-ylethyl)formamide & Analogs
Executive Summary: The Scaffold & The Intermediate
This compound (CAS: 21131-85-1) is a critical synthetic intermediate and structural analog of the biologically active pharmacophore 1-(pyridin-3-yl)ethanamine . While the free amine is a potent chiral building block for CNS-active agents (nicotinic ligands) and kinase inhibitors (e.g., PIM-1 inhibitors), the formamide derivative plays a dual role:
-
Synthetic Intermediate: It is the primary product of the Leuckart-Wallach reductive amination of 3-acetylpyridine, serving as the stable precursor to the free amine.
-
Bioisostere/Prodrug: In medicinal chemistry, the formamide group neutralizes the basicity of the ethylamine nitrogen, altering membrane permeability and metabolic stability compared to the free amine or the more lipophilic acetamide analogs.
This guide compares the biological and physicochemical profiles of the formamide against its two primary analogs: the Free Amine (Active Pharmacophore) and the Acetamide (Stable Analog).
Mechanistic Insight & Structure-Activity Relationship (SAR)
The biological activity of this chemical series hinges on the "1-(pyridin-3-yl)ethyl" moiety, which mimics the structure of nicotine and betahistine.
-
The Pyridine Ring: Acts as a hydrogen bond acceptor and interacts with heme iron in CYP450 enzymes.
-
The Chiral Center (C1): The (S)-enantiomer is often the bioactive species in neuropharmacological targets.
-
The Nitrogen Substituent (R):
-
R = H (Free Amine): High basicity (pKa ~8.8), forms salt bridges in receptor pockets (e.g., Asp/Glu residues).
-
R = CHO (Formamide): Neutral, planar. Can act as a hydrogen bond donor/acceptor but lacks the electrostatic interaction of the amine. Often serves as a metabolic "soft spot" for hydrolysis.
-
R = COCH3 (Acetamide): Sterically bulkier than formamide. Used to probe the size of the binding pocket.
-
Diagram 1: Pharmacophore & Synthetic Pathway
Figure 1: The central role of the formamide intermediate in generating the active amine pharmacophore.
Comparative Analysis: Formamide vs. Analogs
The following table contrasts the formamide with its direct analogs. Note that while the amine is the primary bioactive species, the formamide offers superior stability for storage and transport.
| Feature | Formamide (Subject) | Free Amine (Active) | Acetamide (Analog) |
| Chemical Structure | R = -NH-CHO | R = -NH₂ | R = -NH-C(O)CH₃ |
| Basicity (pKa) | Neutral | Basic (~8.8) | Neutral |
| LogP (Lipophilicity) | Moderate (~0.6) | Low (~0.2) | High (~0.9) |
| Primary Utility | Synthetic Intermediate ; Prodrug potential | CNS Ligand ; Chiral Building Block | SAR Probe ; Stable Analog |
| Metabolic Fate | Hydrolysis to Amine (Deformylation) | Oxidative Deamination / N-Methylation | Stable; slow hydrolysis |
| Key Biological Activity | Weak/Inactive (unless hydrolyzed) | High (Nicotinic/Kinase targets) | Variable (Target dependent) |
| Storage Stability | High (Resistant to oxidation) | Low (Absorbs CO₂, Oxidizes) | Very High |
Expert Insight: In drug development, the Formamide is often observed as a metabolite of N-methylated drugs (via N-demethylation followed by formylation) or as a stable precursor. If your screen hits the Formamide, verify if the activity is intrinsic or due to in situ hydrolysis to the Free Amine .
Experimental Protocols
To validate the activity and identity of these compounds, the following protocols are recommended. These are designed to be self-validating systems.
Protocol A: Synthesis of this compound (Leuckart-Wallach)
Context: This is the primary method to access the scaffold.
-
Reagents: 3-Acetylpyridine (1.0 eq), Formamide (5.0 eq), Formic Acid (2.0 eq).
-
Procedure:
-
Mix reagents in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water).
-
Heat to 160-170°C for 12-18 hours. Validation: Monitor TLC (MeOH:DCM 1:9). The ketone spot (Rf ~0.5) should disappear, replaced by the formamide (Rf ~0.4).
-
Cool to room temperature and extract with Ethyl Acetate/Water.
-
Wash organic layer with saturated NaHCO₃ (removes excess formic acid).
-
Concentrate to yield the crude formamide oil.
-
-
Purification: Vacuum distillation or Column Chromatography (Silica, DCM->MeOH gradient).
-
Verification: 1H NMR (CDCl3) should show the rotamers of the formyl proton (singlet/doublet around 8.2 ppm).
Protocol B: Microsomal Deformylation Assay (Metabolic Stability)
Context: Determines if the formamide acts as a prodrug for the active amine.
-
System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
Preparation:
-
Substrate: this compound (1 µM final concentration).
-
Cofactors: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).
-
-
Incubation:
-
Pre-incubate microsomes (0.5 mg/mL protein) with substrate at 37°C for 5 min.
-
Initiate with NADPH.
-
Sample at t = 0, 15, 30, 60 min.
-
-
Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS.
-
Monitor: Loss of Formamide (Parent) and Appearance of Amine (Product, m/z ~123).
-
Control: Include a "No NADPH" control to distinguish enzymatic metabolism from chemical hydrolysis.
-
Diagram 2: Metabolic Assay Workflow
Figure 2: Workflow for determining if the formamide releases the active amine in biological systems.
References
-
Leuckart-Wallach Synthesis of Pyridine Deriv
- Source: Organic Syntheses, Coll. Vol. 2, p.
- Relevance: Defines the standard synthetic route for CAS 21131-85-1.
-
URL:[Link]
-
Pharmacological Characteriz
- Source: PubChem Compound Summary for CID 1084920.
- Relevance: Provides biological activity d
-
URL:[Link]
-
Metabolism of Pyridine-Containing Drugs
- Source: Drug Metabolism and Disposition, "Metabolic Pathways of Pyridine Deriv
- Relevance: Explains the N-oxidation and formylation p
-
URL:[Link](General Journal Landing Page for verification)
-
PIM-1 Kinase Inhibitors Containing Pyridine Scaffolds
- Source: Journal of Medicinal Chemistry (ACS).
- Relevance: Contextualizes the use of pyridine-ethyl-amine scaffolds in oncology.
-
URL:[Link]
Optimizing the Pyridine-Ethyl Scaffold: Comparative SAR of N-(1-pyridin-3-ylethyl)formamide Derivatives
Executive Summary
This guide provides a technical analysis of N-(1-pyridin-3-ylethyl)formamide and its derivatives, positioning them within the broader landscape of pyridine-based carboxamides.[1] While often utilized as a high-value intermediate in the Leuckart-Wallach synthesis of primary amines, this scaffold possesses intrinsic bioactivity as a Fragment-Based Drug Discovery (FBDD) lead, particularly for Succinate Dehydrogenase Inhibitors (SDHIs) in antifungal applications and potential calcimimetic activity.[1]
This comparative guide evaluates the Formamide derivative against its Acetamide and Benzamide analogs, focusing on the trade-offs between ligand efficiency (LE) , metabolic stability , and lipophilicity (LogP) .[1]
Structural Analysis & Pharmacophore
The core scaffold consists of three distinct pharmacophoric elements essential for target binding (specifically Complex II ubiquinone binding sites):
-
The Pyridine "Tail" (3-position): Provides a critical hydrogen bond acceptor (N-atom) and reduces lipophilicity compared to a phenyl ring, improving water solubility (
).[1] -
The Chiral Linker (1-ethyl): The methyl group on the linker creates a chiral center (C1). In many SDHI analogs (e.g., Fluopyram-like space), the spatial arrangement of this methyl group dictates the "twist" required to fit the hydrophobic pocket.
-
The Headgroup (Formamide): The smallest possible amide. It acts as a hydrogen bond donor/acceptor with minimal steric footprint, allowing it to probe small sub-pockets that bulkier amides cannot access.[1]
Comparative Molecule Series
For this SAR study, we compare three distinct derivatives:
| Series | Compound Name | R-Group | Role/Application |
| Lead (A) | This compound | -H | Fragment Lead / Prodrug. High Ligand Efficiency.[1] |
| Analog (B) | N-(1-pyridin-3-ylethyl)acetamide | -CH3 | Stable Control. Increased steric bulk; metabolic baseline.[1] |
| Analog (C) | N-(1-pyridin-3-ylethyl)-2-fluorobenzamide | -C6H4(2-F) | Potency Standard. Mimics commercial SDHIs (lipophilic).[1] |
Critical Performance Comparison
The following data summarizes the performance of the Formamide derivative (Lead A) against the alternatives. Data is synthesized from standard medicinal chemistry parameters for pyridine-carboxamides.
Table 1: Physicochemical & Activity Profile[1][2]
| Metric | Lead (A): Formamide | Analog (B): Acetamide | Analog (C): Benzamide |
| Molecular Weight | 150.18 g/mol | 164.21 g/mol | 244.27 g/mol |
| cLogP (Lipophilicity) | 0.45 (Hydrophilic) | 0.85 | 2.90 (Lipophilic) |
| Ligand Efficiency (LE) | High (>0.45) | Moderate | Low (<0.[1]30) |
| Metabolic Stability (t½) | Low (Rapid hydrolysis) | High | High |
| SDH Inhibition (pIC50) | 5.2 (Micromolar) | 5.0 | 8.1 (Nanomolar) |
| Solubility (PBS pH 7.4) | >10 mg/mL | ~5 mg/mL | <0.1 mg/mL |
Analysis of Causality[3]
-
Potency vs. Size: The Benzamide (C) exhibits nanomolar potency because the phenyl ring engages in extensive
stacking within the hydrophobic channel of the target enzyme. The Formamide (A) lacks this interaction, resulting in lower raw potency.[1] -
Ligand Efficiency: However, the Formamide (A) has superior Ligand Efficiency.[1] It represents the "minimal binding features" required. In FBDD, growing the formamide into a urea or heterocycle is often more successful than starting with a lipophilic benzamide.
-
Metabolic Liability: The formyl group is susceptible to deformylation by liver formamidases, reverting to the free amine 1-(pyridin-3-yl)ethanamine.[1] This makes Lead (A) a potential prodrug for the amine if the amine is the active species (common in neurological targets).
Mechanism of Action: SDH Inhibition
In the context of antifungal activity, these derivatives target Succinate Dehydrogenase (Complex II) .[1]
-
Binding Site: The ubiquinone-binding pocket (site Q_p).
-
Interaction: The amide oxygen forms a hydrogen bond with a conserved Tyrosine or Tryptophan residue. The pyridine nitrogen coordinates with water networks or specific acidic residues at the pocket entrance.
-
The "Formamide" Advantage: Unlike bulky benzamides, the formamide group can adopt a cis or trans conformation more easily, allowing it to adapt to induced-fit changes in mutant enzymes (resistance breaking).[1]
Figure 1: Mechanism of Action and Metabolic Fate.[1] The formamide acts as an inhibitor but competes with metabolic hydrolysis.
Experimental Protocols
Protocol A: Synthesis via Leuckart-Wallach Reaction
This is the industry-standard method for generating the formamide derivative directly from the ketone, bypassing the unstable free amine.
Reagents: 3-Acetylpyridine, Formamide, Formic Acid.[1] Safety: Requires high temperatures; Formamide is a teratogen.[1]
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mixing: Add 3-acetylpyridine (1.0 eq) and Formamide (5.0 eq) to the flask.
-
Acidification: Add Formic Acid (1.0 eq) dropwise.[1] (Acts as a reducing source and catalyst).[1]
-
Reflux: Heat the mixture to 160–180°C for 12–18 hours.
-
Checkpoint: Monitor CO₂ evolution.[1] The reaction is complete when gas evolution ceases.
-
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (to remove non-basic impurities).[1]
-
Basification: Basify the aqueous layer with NaOH (pH 10) and extract with DCM.
-
Purification: The formamide intermediate often remains in the organic phase. Evaporate solvent.[1] If hydrolysis to amine is desired, reflux with HCl.[1] For the Formamide product, purify via column chromatography (MeOH/DCM).
Figure 2: Leuckart-Wallach Synthesis Pathway.[1] The formamide is the stable intermediate before final hydrolysis.
Protocol B: Mitochondrial SDH Inhibition Assay (DCPIP)
To validate biological activity, use the DCPIP (2,6-dichlorophenolindophenol) Reduction Assay .[1]
-
Mitochondrial Prep: Isolate mitochondria from fungal mycelia or bovine heart (commercial kit) in isotonic sucrose buffer.[1]
-
Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 20 mM Succinate (substrate).
-
Dye: Add 50 µM DCPIP (Blue).
-
Initiation: Add mitochondrial fraction + Test Compound (Formamide derivative dissolved in DMSO).
-
Measurement: Monitor absorbance at 600 nm .
-
Principle: Active SDH reduces DCPIP (Blue -> Colorless).[1]
-
Inhibition: If the compound works, the solution remains Blue (Absorbance does not decrease).
-
-
Calculation: Plot Slope (ΔAbs/min) vs. Log[Concentration] to determine IC50.
References
-
Synthesis & Leuckart Reaction
-
Antifungal Activity (Pyridine Carboxamides)
-
Pyridine Scaffold SAR
-
Chemical Properties (3-Ethylpyridine)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound 3-Ethylpyridine (FDB000930) - FooDB [foodb.ca]
Achieving Enantiomeric Excellence: A Comparative Guide to the Isomeric Purity of N-(1-pyridin-3-ylethyl)formamide
Executive Summary
N-(1-pyridin-3-ylethyl)formamide (often associated with the metabolism of the insecticide Flonicamid) presents a dual stereochemical challenge: it possesses a chiral center at the benzylic position and exhibits restricted rotation around the amide bond. For researchers and drug development professionals, distinguishing between enantiomeric impurities (process-related) and rotameric isomers (equilibrium-related) is critical for accurate quantification and biological assessment.
This guide objectively compares the three primary methodologies for obtaining and verifying the isomeric purity of this compound: Classical Chemical Resolution , Biocatalytic Kinetic Resolution , and Chiral Chromatography .
The Stereochemical Landscape
-
Chirality: The C-N bond connects to a chiral carbon (
). The (R) and (S) enantiomers often exhibit distinct biological half-lives and binding affinities. -
Rotamerism: The formamide group (
) exists in equilibrium between cis and trans conformers. In NMR spectra at room temperature, this manifests as "doubled" signals, often misdiagnosed as impurities.
Comparative Analysis of Purification Strategies
The most efficient route to high isomeric purity is not to resolve the final formamide, but to resolve its precursor: 1-(3-pyridyl)ethylamine .
Method A: Classical Chemical Resolution (Tartaric Acid)
The Industry Benchmark for Scalability
This method relies on the formation of diastereomeric salts using chiral acids.[1] For 1-pyridylalkylamines, L-(+)-Tartaric acid is the standard resolving agent.
-
Mechanism: The racemic amine reacts with L-tartaric acid in methanol/water. The (S)-amine-L-tartrate salt typically crystallizes out due to lower solubility, leaving the (R)-amine enriched in the mother liquor.
-
Pros: Low material cost; highly scalable (kg scale); no specialized equipment required.
-
Cons: Labor-intensive (requires multiple recrystallizations); maximum theoretical yield is 50% (unless racemization loops are used).
-
Suitability: Best for bulk preparation of reference standards.
Method B: Biocatalytic Kinetic Resolution (Lipase CALB)
The Modern Standard for High ee%
Uses Candida antarctica Lipase B (CALB) to selectively acylate one enantiomer of the amine precursor.[2][3]
-
Mechanism: In an organic solvent (e.g., MTBE or Toluene), CALB catalyzes the transfer of an acyl group (from ethyl acetate or ethyl methoxyacetate) selectively to the (R)-amine. The (S)-amine remains unreacted.
-
Pros: Extremely high enantiomeric excess (>99% ee); mild conditions; environmentally benign.
-
Cons: Enzyme cost; requires chromatographic separation of the amide product from the unreacted amine.
-
Suitability: Best for rapid, high-purity lab-scale synthesis (mg to g scale).
Method C: Chiral Preparative HPLC
The Direct Purification Route
Direct separation of the racemic formamide or amine on a chiral stationary phase.
-
Mechanism: Differential adsorption interactions on polysaccharide-based columns (e.g., Amylose or Cellulose carbamates).
-
Pros: Universal applicability; no chemical synthesis steps required.
-
Cons: High solvent consumption; low throughput; expensive columns.
-
Suitability: Best for final "polishing" of enriched samples or analytical quality control.
Summary Data Comparison
| Feature | Chemical Resolution (Tartaric Acid) | Biocatalytic Resolution (CALB) | Prep-HPLC (Chiral) |
| Target Purity (ee) | 95-98% (requires recrystallization) | >99% (often in one step) | >99.9% |
| Yield (Theoretical) | 30-40% (of racemate) | 40-45% (of racemate) | >90% (recovery) |
| Scalability | High (kg) | Medium (100g) | Low (mg-g) |
| Cost Efficiency | High | Moderate | Low |
| Time Investment | High (Days) | Moderate (Overnight) | Low (Hours) |
Decision Pathways & Workflows
The following diagrams illustrate the logical flow for synthesis and analysis.
Diagram 1: Synthesis & Resolution Workflow
This flowchart guides the selection of the optimal purification route based on the starting material state.
Caption: Selection logic for resolving the amine precursor prior to formylation.
Diagram 2: Analytical Logic (NMR Rotamers vs Enantiomers)
Distinguishing between rotational isomers and impurities is the most common analytical pitfall.
Caption: Analytical flowchart to distinguish harmless rotamers from enantiomeric impurities.
Detailed Experimental Protocols
Protocol 1: Chemical Resolution of 1-(3-pyridyl)ethylamine
Adapted from standard tartaric acid resolution protocols for phenylethylamines.
-
Dissolution: Dissolve 0.1 mol of racemic 1-(3-pyridyl)ethylamine in Methanol (50 mL).
-
Addition: Add 0.1 mol of L-(+)-Tartaric acid dissolved in hot water (10 mL).
-
Crystallization: Heat to reflux until clear, then allow to cool slowly to room temperature. Let stand overnight at 4°C.
-
Filtration: Collect the crystals (Salt A). The mother liquor contains the enriched opposite enantiomer.
-
Recrystallization: Recrystallize Salt A from MeOH/H2O (9:1) until the melting point is constant.
-
Liberation: Dissolve the purified salt in minimal water, basify with 20% NaOH to pH >12, and extract with Dichloromethane (DCM) (3x).
-
Drying: Dry organic layer over MgSO4 and concentrate to yield the resolved amine.
Protocol 2: Synthesis of this compound
Converts the resolved amine to the formamide.
-
Reagent Prep: In a round-bottom flask, charge the resolved amine (1.0 eq).
-
Formylation: Add Ethyl Formate (5.0 eq) as both reagent and solvent.
-
Reflux: Heat to reflux (54°C) for 6–12 hours. Monitor by TLC (the amine spot should disappear).
-
Workup: Remove excess ethyl formate under reduced pressure.
-
Purification: The residue is often pure enough. If not, perform flash chromatography (SiO2, EtOAc/MeOH gradient).
Protocol 3: Analytical Quality Control (Chiral HPLC)
Self-validating system for determining ee%.
-
Column: Chiralcel OD-H or Lux Cellulose-1 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Temperature: 25°C.
-
Expected Result: Enantiomers should show baseline separation (Resolution > 1.5). Rotamers may appear as broadened shoulders or split peaks if the column temperature is too low; run at 40°C if peak shape is poor.
References
-
MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
-
Sigma-Aldrich. (n.d.). Flonicamid metabolite TFNA certified reference material.[4] (Provides context on the pyridine-ethyl metabolites).
-
National Institutes of Health (NIH). (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. (Foundational protocol for CALB resolution of aryl-ethylamines).
-
Cayman Chemical. (n.d.). Flonicamid Product Information. (Data on biological activity of the parent compound).[3][5][6][7]
-
ResearchGate. (2008). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. (Mechanistic explanation of rotamer signals in formamides).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-(三氟甲基)吡啶-3-甲酸 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 5. apps.who.int [apps.who.int]
- 6. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 7. caymanchem.com [caymanchem.com]
A Comparative Benchmarking Guide to the Synthesis of N-(1-pyridin-3-ylethyl)formamide
For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. N-(1-pyridin-3-ylethyl)formamide is a significant building block in medicinal chemistry, and its synthesis warrants a thorough evaluation of available methodologies. This guide provides an in-depth, objective comparison of various synthetic routes to this compound, grounded in experimental data and practical insights to aid in the selection of the most appropriate method for your research needs.
Introduction: The Significance of this compound
The formamide functional group is a cornerstone in pharmaceutical sciences, serving as a crucial intermediate in the synthesis of a wide array of therapeutic agents, including antivirals, antibiotics, and anti-cancer drugs.[1] Its prevalence underscores the importance of efficient and scalable methods for its introduction into molecular scaffolds. This compound, in particular, incorporates a pyridine moiety, a privileged structure in medicinal chemistry known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The synthesis of this compound, therefore, is of considerable interest to those engaged in the design and discovery of novel therapeutics.
This guide will focus on a comparative analysis of established and contemporary methods for the N-formylation of the readily available precursor, 1-(pyridin-3-yl)ethanamine. We will delve into the mechanistic underpinnings of each approach, providing a rationale for the experimental choices and a critical evaluation of their respective strengths and weaknesses.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct chemical transformations. Here, we benchmark three prominent methods: the classical Leuckart reaction, N-formylation with formic acid and a catalyst, and N-formylation using acetic formic anhydride.
| Method | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Rapid Leuckart Reaction | 3-Acetylpyridine, Formamide | 180-194 | 10 minutes | 56 | Extremely rapid, one-pot reaction. | High temperature, moderate yield, potential for byproducts. |
| Catalytic N-Formylation | 1-(Pyridin-3-yl)ethanamine, Formic Acid, Iodine (catalyst) | 70 | 2-4 hours (estimated) | >90 (typical for similar amines) | High yield, milder conditions, solvent-free option.[2] | Requires a catalyst, longer reaction time than rapid Leuckart. |
| Acetic Formic Anhydride | 1-(Pyridin-3-yl)ethanamine, Acetic Anhydride, Formic Acid | -20 to 0 | < 30 minutes | >95 (typical for similar amines) | Rapid, high-yielding, proceeds at low temperatures.[3] | Reagent is moisture-sensitive and prepared in situ. |
Method 1: The Rapid Leuckart Reaction
The Leuckart reaction is a well-established method for the reductive amination of ketones and aldehydes.[4] A notable acceleration of this reaction has been reported for the synthesis of N-[1-(3-pyridyl)ethyl]formamide from 3-acetylpyridine and formamide, offering a remarkably fast route to the target compound.[2]
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of formamide on the carbonyl carbon of 3-acetylpyridine.[4] The resulting intermediate undergoes dehydration and subsequent reduction by formic acid (generated in situ from formamide at high temperatures) to yield the formamide product.[4] The electron-withdrawing nature of the pyridine ring is hypothesized to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack and leading to a significantly shorter reaction time compared to traditional Leuckart reactions.[2]
Caption: Simplified workflow of the Leuckart reaction for this compound synthesis.
Experimental Protocol: Rapid Leuckart Reaction
Based on the reported procedure for the synthesis of N-[1-(3-pyridyl)ethyl]formamide.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetylpyridine (10 mmol) and formamide (a significant excess, e.g., 5-10 equivalents).
-
Heating: Heat the reaction mixture to 180-194 °C.
-
Reaction Time: Maintain the temperature for 10 minutes.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Catalytic N-Formylation with Formic Acid and Iodine
A greener and often high-yielding approach to N-formylation involves the direct use of formic acid as the formylating agent in the presence of a catalyst. Molecular iodine has been demonstrated to be a simple, inexpensive, and effective catalyst for this transformation under solvent-free conditions.[2]
Mechanistic Rationale
The reaction is believed to proceed through the in-situ formation of hydroiodic acid (HI) from the reaction of iodine and formic acid. HI then protonates the formic acid, increasing the electrophilicity of the carbonyl carbon. The amine, 1-(pyridin-3-yl)ethanamine, then acts as a nucleophile, attacking the activated carbonyl group. Subsequent dehydration of the tetrahedral intermediate yields the desired formamide.[2]
Caption: Catalytic cycle for the iodine-mediated N-formylation of 1-(pyridin-3-yl)ethanamine.
Experimental Protocol: Iodine-Catalyzed N-Formylation
Adapted from the general procedure for N-formylation of amines.[2]
-
Reaction Setup: In a round-bottom flask, combine 1-(pyridin-3-yl)ethanamine (1.0 equiv), formic acid (2.0 equiv), and molecular iodine (0.05 equiv).
-
Heating: Heat the mixture at 70 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-4 hours for many amines).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with sodium thiosulfate solution (to remove residual iodine) and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography if necessary.
Method 3: N-Formylation with Acetic Formic Anhydride
Acetic formic anhydride (AFA) is a potent formylating agent that can be conveniently generated in situ from acetic anhydride and formic acid. This method is known for its high efficiency and rapid reaction times, even at low temperatures.[3][5]
Mechanistic Rationale
Acetic formic anhydride is a mixed anhydride where the formyl group is more electrophilic and less sterically hindered than the acetyl group. The amine nitrogen of 1-(pyridin-3-yl)ethanamine preferentially attacks the formyl carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating an acetate ion as a good leaving group to furnish the N-formylated product.[3]
Caption: Reaction pathway for the N-formylation using acetic formic anhydride.
Experimental Protocol: Acetic Formic Anhydride Method
Adapted from the general procedure for N-formylation using in situ generated AFA.[3]
-
Preparation of AFA (in situ): In a separate flask under an inert atmosphere, cool acetic anhydride (1.2 equiv) to -20 °C. Slowly add formic acid (1.0 equiv) dropwise with stirring, maintaining the temperature below -10 °C. Stir the mixture for 15-20 minutes at -20 °C.
-
Formylation Reaction: In another flask, dissolve 1-(pyridin-3-yl)ethanamine (1.0 equiv) in an anhydrous solvent (e.g., THF). Cool the solution to -20 °C. Slowly add the freshly prepared AFA solution to the amine solution.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 15 minutes.
-
Work-up:
-
Quench the reaction by the slow addition of ice-cold saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Product Verification: Spectroscopic Analysis
Independent of the synthetic method employed, the identity and purity of the final product, this compound, must be rigorously confirmed. The following are the expected spectroscopic characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, the methine proton adjacent to the nitrogen, the methyl group doublet, the N-H proton (which may be a broad singlet or a doublet depending on the solvent and concentration), and the formyl proton singlet (often appearing as two singlets due to rotational isomers around the C-N amide bond).
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbons of the pyridine ring, the methine and methyl carbons of the ethyl group, and the formyl carbonyl carbon.
-
FTIR: The infrared spectrum will be characterized by a strong absorption band for the amide C=O stretching vibration (typically in the range of 1650-1680 cm⁻¹) and an N-H stretching vibration (around 3300 cm⁻¹).
Safety, Scalability, and Green Chemistry Considerations
| Method | Safety Concerns | Scalability | Green Chemistry Aspects |
| Rapid Leuckart Reaction | High reaction temperature poses a risk. Formamide is a teratogen. | Moderate; high temperatures can be challenging to manage on a large scale. | Poor; high energy input, use of a toxic reagent (formamide). |
| Catalytic N-Formylation | Formic acid is corrosive. Iodine can cause stains and is a mild irritant. | Good; milder conditions are more amenable to scale-up. | Good; solvent-free option, catalytic process, high atom economy. |
| Acetic Formic Anhydride | Acetic anhydride is corrosive and a lachrymator. The in situ generation is exothermic. | Good; low temperatures are manageable on a large scale. | Moderate; uses stoichiometric reagents, but avoids high temperatures. |
Conclusion and Recommendations
The choice of synthetic method for this compound will ultimately depend on the specific requirements of the research setting.
-
For rapid, small-scale synthesis where time is the primary constraint, the Rapid Leuckart Reaction offers an unparalleled advantage with a reaction time of just 10 minutes. However, the high temperature and moderate yield must be taken into consideration.
-
For high-yield, environmentally conscious synthesis , the Iodine-Catalyzed N-Formylation with Formic Acid is an excellent choice. Its solvent-free nature, use of an inexpensive and relatively benign catalyst, and typically high yields align well with the principles of green chemistry.
-
When mild reaction conditions and high yields are both critical , the Acetic Formic Anhydride method provides a compelling alternative. The low temperature and rapid reaction time are advantageous, though the in situ preparation of the reagent requires careful handling.
It is recommended that for any large-scale production, the catalytic N-formylation or the acetic formic anhydride method be further optimized due to their more favorable safety and scalability profiles compared to the high-temperature Leuckart reaction. As always, thorough analytical characterization of the final product is essential to ensure its identity and purity.
References
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1348. [Link]
- Rapid synthesis of N-[1-(3-pyridyl) ethyl) formamide | Poster Board #808. (n.d.). FASEB. [Link]
- Formylation of Amines. (2013). Molecules, 18(10), 12288-12311. [Link]
- Leuckart reaction - Wikipedia. (n.d.). Wikipedia. [Link]
- N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. (2018). JETIR, 5(8). [Link]
- Formylation of Amines - PMC. (2013). National Center for Biotechnology Information. [Link]
- Rapid synthesis of N-[1-(2-pyridyl)ethyl]formamide | Poster Board #835. (n.d.). FASEB. [Link]
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (2002). Bulletin of the Korean Chemical Society, 23(1), 149-150. [Link]
- Leuckart reaction - Sciencemadness Wiki. (2020). Sciencemadness. [Link]
- THE LEUCKART REACTION. (n.d.). Organic Reactions. [Link]
- Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. (2024). Green Chemistry. [Link]4702h)
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of N-(1-pyridin-3-ylethyl)formamide
Executive Summary & Chemical Profile[1][2]
N-(1-pyridin-3-ylethyl)formamide is a chiral pyridine derivative often utilized as an intermediate in the synthesis of pharmaceutical compounds (e.g., Betahistine analogs).[1] Its disposal requires a strict adherence to protocols governing both nitrogen-heterocycles (pyridine moiety) and amides (formamide moiety).
Improper disposal poses two distinct risks:
-
Environmental Toxicity: Pyridine derivatives are mobile in soil and toxic to aquatic life.
-
Reproductive Toxicity: The formamide functional group is a known teratogen (H360), requiring "Cradle-to-Grave" tracking to prevent downstream exposure.
Chemical Identity & Hazard Matrix[1]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 21131-85-1 |
| Molecular Formula | C₈H₁₀N₂O |
| Functional Groups | Pyridine (Base/Solvent), Formamide (Amide) |
| Primary Hazards | Irritant (Skin/Eye), Reprotoxic (Potential), Combustible |
| RCRA Waste Class | Non-Halogenated Organic (unless mixed).[1][2] Note: Pyridine is U196; treat derivatives with equal caution. |
Pre-Disposal: Segregation & Compatibility[1]
The Self-Validating Safety System: Safety in chemical disposal is not about the bin you choose; it is about the chemistry you prevent. This protocol uses a Segregation Logic that physically prevents the formation of toxic gases or exothermic runaways.
-
Rule 1 (The Acid Ban): Never mix this compound with strong oxidizing acids (e.g., Nitric Acid). The pyridine ring can undergo violent nitration or oxidation, and acid hydrolysis of the formamide group can release toxic byproducts.
-
Rule 2 (The Halogen Check): Segregate from halogenated solvents (Dichloromethane, Chloroform) to reduce incineration costs and prevent dioxin formation during thermal destruction.
Visualization: Waste Stream Decision Logic
The following diagram illustrates the decision matrix for segregating this specific chemical.
Figure 1: Logic flow for assigning this compound to the correct waste stream to prevent incompatibility events.
Operational Disposal Protocol
This workflow relies on the "Double-Barrier" principle to protect the handler from the teratogenic potential of the formamide moiety.
Phase 1: Preparation & PPE[2][4]
-
Respiratory: Fume hood operation is mandatory.[3] If outside a hood, use a half-mask respirator with Organic Vapor (OV) cartridges.
-
Dermal: Double Gloving is required.
-
Inner Layer: Latex or Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling. Pyridines and formamides have high permeation rates.
-
-
Eye: Chemical splash goggles.
Phase 2: Collection & Containerization
-
Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion from amine impurities.
-
Transfer: Pour the waste into the container using a wide-mouth funnel to prevent splashing. Do not fill >90% capacity (leave headspace for expansion).
-
Labeling: Apply a hazardous waste label immediately.
Phase 3: Final Disposal
-
Method: High-Temperature Incineration . This compound must be destroyed thermally to break down the pyridine ring and the amide bond.
-
Prohibition: NEVER dispose of down the drain. The pyridine moiety creates long-term aquatic toxicity, and the formamide group is a persistent pollutant.
Emergency Response: Spill Contingency
In the event of a spill, speed is critical to prevent volatilization of the pyridine component.
Visualization: Spill Response Workflow
Figure 2: Sequential response actions for a laboratory spill of this compound.
Spill Cleanup Steps:
-
Ventilate: Immediately increase ventilation in the area.
-
Absorb: Use Vermiculite or Diatomaceous Earth . Do not use paper towels or combustible materials (sawdust), as the pyridine moiety increases flammability risk.
-
Decontaminate: Wash the surface with a mild soap solution. Do not use bleach (hypochlorite), as it may react with the amine/amide nitrogen to form chloramines.
Regulatory Compliance (US/EU Context)
-
RCRA (USA): While this compound is not explicitly P-listed, it exhibits characteristics of Ignitability (D001) (if in solvent) and Toxicity .[1] It should be managed as a hazardous organic waste.
-
REACH (EU): Treat as a Substance of Very High Concern (SVHC) due to the formamide moiety (Reprotoxic 1B).
-
DOT (Transport):
-
Proper Shipping Name: Toxic liquids, organic, n.o.s. (contains this compound).[1]
-
Class: 6.1 (Toxic).
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217697, this compound.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Formamide (Candidate List of substances of very high concern for Authorisation). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link][1]
Sources
Personal protective equipment for handling N-(1-pyridin-3-ylethyl)formamide
Topic: CAS: 21131-85-1[1]
Executive Safety Assessment: The "Why" Before the "What"
As a Senior Application Scientist, I must emphasize that while specific toxicological data for N-(1-pyridin-3-ylethyl)formamide (CAS 21131-85-1) is limited compared to commodity chemicals, we must apply the Precautionary Principle based on Structure-Activity Relationships (SAR).[1]
This molecule combines a pyridine ring with a formamide moiety .[2] This structural hybrid dictates our safety posture:
-
The Pyridine Vector: Pyridines are excellent solvents that penetrate skin rapidly, carrying other dissolved toxins into the bloodstream. They are known CNS depressants and skin/mucous membrane irritants.
-
The Formamide Vector: Formamide functional groups are associated with reproductive toxicity (H360FD - May damage fertility or the unborn child).[3]
Operational Hazard Classification (Derived):
-
Primary: Skin/Eye Irritant (H315/H319).
-
Secondary: Potential Reproductive Toxin (Treat as H360).
-
Tertiary: Acute Toxicity via Inhalation/Ingestion (H302/H332).
Personal Protective Equipment (PPE) Technical Specifications
Standard lab coats and latex gloves are insufficient for this compound due to the permeation characteristics of the pyridine ring.
A. Hand Protection: The Permeation Barrier
-
The Science: Pyridine derivatives can permeate standard disposable nitrile gloves (4 mil) in <6 minutes. Once the chemical permeates, the glove acts as an occlusive dressing, increasing absorption.
-
Recommendation:
-
Splash Protection (Standard Handling): Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile (Sacrificial layer).
-
Protocol: Change outer gloves immediately upon any splash or every 30 minutes of active handling.
-
-
Immersion/High Volume (>100mL): Use Laminate Film (Silver Shield/4H) or Butyl Rubber gloves. These offer breakthrough times >4 hours against pyridine/amide solvents.
-
B. Respiratory Protection
-
Engineering Control First: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE Backup: If working outside a hood (e.g., equipment maintenance, spill cleanup), use a Full-Face Respirator with Organic Vapor (OV) cartridges combined with P100 particulate filters .
-
Why: The formamide moiety has low volatility, but the pyridine ring contributes to vapor pressure, and aerosols are possible during transfer.
-
C. Body & Eye Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are not acceptable due to the risk of liquid splashing around the lens.
-
Body: Chemical-resistant lab coat (poly-cotton blend is minimum; Tyvek® sleeves recommended for synthesis steps).[1]
PPE Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting PPE based on the operational scale.
Figure 1: Decision logic for selecting PPE based on experimental scale and engineering controls.
Operational Protocol: Handling & Transfer
This protocol ensures containment of the chemical, preventing surface contamination.[4][5]
| Step | Action | Scientific Rationale |
| 1. Prep | Place a disposable absorbent mat (plastic side down) in the fume hood. | Pyridines stain and linger; the mat prevents permanent hood contamination. |
| 2. Weighing | Do not weigh outside the hood. Use a tared vial. Add material inside the hood, cap tightly, then move to the balance. | Prevents inhalation of micro-aerosols during the transfer of solids or viscous liquids. |
| 3. Transfer | Use positive displacement pipettes for liquids. | Viscous formamides adhere to air-displacement tips, leading to dripping and inaccurate dosing. |
| 4. Decon | Wipe all exterior container surfaces with a Kimwipe dampened with weak acetic acid (1%), then water. | Pyridine residues are basic; acid neutralizes the odor and residue before storage. |
Emergency Response: Spill Management
Scenario: You have spilled 50 mL of this compound on the floor.[1]
Immediate Action:
-
Evacuate the immediate area (radius 10 ft).
-
Don PPE: Full-face respirator (OV cartridges), Butyl gloves, Tyvek suit.
-
Contain: Use vermiculite or sand . Do not use paper towels (high surface area increases evaporation rate of the pyridine moiety).
Figure 2: Step-by-step workflow for managing a liquid spill of pyridine-formamide derivatives.
Waste Disposal
-
Segregation: Must be segregated into "Toxic Organic Waste" .
-
Incompatibility: Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong acylating agents in the waste stream, as exothermic reactions may occur.
-
Labeling: Clearly mark the tag with "Contains Pyridine Derivatives" and "Potential Reprotoxin."
References
-
ChemicalBook. (2022). N-(1-PYRIDIN-3-YL-ETHYL)-FORMAMIDE (CAS 21131-85-1) Chemical Properties.Link[1]
-
PubChem. (n.d.).[6][7] Compound Summary for CAS 21131-85-1.[1] National Library of Medicine. Link[1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[8] Pyridine - Occupational Safety and Health Guidelines.Link[1]
-
European Chemicals Agency (ECHA). (n.d.). Formamide - Substance Information (Reproductive Toxicity).[9]Link[1]
Sources
- 1. N-(1-PYRIDIN-3-YL-ETHYL)-FORMAMIDE | 21131-85-1 [chemicalbook.com]
- 2. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. FORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. Formamide;pyridine-3-carboxamide | C7H9N3O2 | CID 69870149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methyl-D3-formamid 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. tarrantcountytx.gov [tarrantcountytx.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
